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Core Science & Biosynthesis

Foundational

Architecting the Mass Spectrometry Profile of 2-Methyltetrahydropyran-4-amine: A Comprehensive Mechanistic Guide

2-Methyltetrahydropyran-4-amine (C₆H₁₃NO, MW = 115.17 g/mol ) is a critical aliphatic heterocyclic scaffold frequently leveraged in modern medicinal chemistry. It serves as a structural linchpin in the development of pot...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyltetrahydropyran-4-amine (C₆H₁₃NO, MW = 115.17 g/mol ) is a critical aliphatic heterocyclic scaffold frequently leveraged in modern medicinal chemistry. It serves as a structural linchpin in the development of potent LRRK2 inhibitors for Parkinson's disease[1] and Plasmepsin X inhibitors for malaria[2]. As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data collection exercise, but as an exploration in physical organic chemistry. Understanding its mass spectrometry (MS) fragmentation patterns requires dissecting the competing ionization dynamics between its primary amine and its cyclic ether oxygen.

This guide provides an in-depth analysis of its fragmentation logic and establishes a self-validating analytical protocol for its definitive characterization.

Competing Ionization Centers: The Causality of Charge Localization

When 2-methyltetrahydropyran-4-amine enters the mass spectrometer, the initial site of ionization dictates the subsequent fragmentation cascade. The molecule possesses two heteroatoms capable of stabilizing a positive charge, but they behave differently depending on the ionization technique:

  • Electron Ionization (EI, 70 eV): The high-energy electron beam ejects an electron from the highest occupied molecular orbital (HOMO). While both the nitrogen and oxygen lone pairs are candidates, the ionization energy of aliphatic amines (~8.0–8.5 eV) is generally lower than that of aliphatic ethers (~9.2–9.5 eV). Consequently, charge retention is statistically favored at the nitrogen atom, driving amine-centric fragmentation[3].

  • Electrospray Ionization (ESI+): In a soft ionization environment utilizing an acidic mobile phase, the thermodynamic basicity of the functional groups governs behavior. The primary amine (pKa ~ 9–10) is exponentially more basic than the ether oxygen (pKa ~ -3). Protonation occurs almost exclusively at the nitrogen, yielding a stable [M+H]⁺ precursor ion at m/z 116.

Radical-Driven Fragmentation: Electron Ionization (EI-MS) Pathways

Under standard EI conditions, the molecular ion [M]⁺• (m/z 115) is highly transient. Its fragmentation is governed by the stabilization of the resulting carbocations and the expulsion of stable neutral radicals.

Pathway A: Nitrogen-Directed α-Cleavage The radical cation localized on the nitrogen triggers the homolytic cleavage of the adjacent C3-C4 or C4-C5 bonds[3]. This ring-opening event creates a distonic radical cation. Subsequent rearrangements and the elimination of neutral alkyl or alkoxyl radicals produce highly stable iminium cations, predominantly observed at m/z 58 and m/z 72.

Pathway B: Oxygen-Directed α-Cleavage When ionization occurs at the ether oxygen, the molecule undergoes α-cleavage to expel the most stable radical. Because there is a methyl group at the C2 position, the loss of a methyl radical (CH₃•, 15 Da) is highly favored. This generates a resonance-stabilized cyclic oxonium ion at m/z 100. This m/z 100 peak is the definitive diagnostic marker distinguishing 2-methyltetrahydropyran-4-amine from its unsubstituted tetrahydropyran counterparts[4].

Pathway C: Inductive Cleavage and Neutral Loss The molecule can also undergo inductive cleavage, leading to the expulsion of a neutral ammonia molecule (NH₃, 17 Da). This leaves a [C₆H₁₀O]⁺• radical cation at m/z 98, which subsequently fragments into smaller hydrocarbon and oxygenated species.

G M Molecular Ion [M]+• m/z 115 A1 N-Directed α-Cleavage Ring Opening M->A1 C-C bond cleavage A2 O-Directed α-Cleavage Loss of CH3• M->A2 -15 Da (CH3•) A3 Inductive Cleavage Loss of NH3 M->A3 -17 Da (NH3) F1 m/z 58 / 72 Iminium Cations A1->F1 rearrangement F2 m/z 100 Oxonium Cation A2->F2 stable octet F3 m/z 98 [C6H10O]+• A3->F3 H-transfer

EI-MS Fragmentation Pathways of 2-Methyltetrahydropyran-4-amine

Even-Electron Fragmentation: ESI-MS/MS Collision-Induced Dissociation

In tandem mass spectrometry (LC-MS/MS), the [M+H]⁺ precursor at m/z 116 is isolated and subjected to Collision-Induced Dissociation (CID). Because this is an even-electron system, fragmentation must yield an even-electron product ion and a neutral molecule.

  • Primary Neutral Loss (Deamination): The most thermodynamically favorable pathway at low collision energies (10–20 eV) is the loss of ammonia (17 Da). The protonated amine undergoes a 1,2-elimination to yield a tetrahydropyranyl cation at m/z 99.

  • Secondary Neutral Loss (Dehydration & Ring Shattering): At higher collision energies (25–40 eV), the m/z 99 ion undergoes further fragmentation. The ether ring opens, expelling water (18 Da) to form a conjugated hydrocarbon cation at m/z 81 ([C₆H₉]⁺). Alternatively, the ring can expel acetaldehyde (C₂H₄O, 44 Da) depending on the exact rearrangement, yielding fragments at m/z 55.

Self-Validating Experimental Protocols for MS Characterization

To ensure absolute trustworthiness in pharmacokinetic or synthetic purity assays, the MS protocol must be a self-validating system . A self-validating system continuously proves its own accuracy during the run by utilizing internal controls and dynamic acceptance criteria, eliminating the possibility of false positives from isobaric interferences.

LC-ESI-MS/MS Structural Validation Protocol

Step 1: System Equilibration & Calibration

  • Action: Calibrate the mass spectrometer (e.g., Triple Quadrupole) using a standard tuning mix. Ensure mass accuracy is < 0.1 Da for nominal mass instruments.

  • Causality: Precise mass calibration is required to differentiate the target analyte from background matrix ions that may share similar nominal masses.

Step 2: Sample Preparation with SIL-IS

  • Action: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-methyltetrahydropyran-4-amine-d3, at a known concentration (e.g., 50 ng/mL).

  • Causality: The SIL-IS corrects for matrix effects and ionization suppression in the ESI source, ensuring quantitative trustworthiness.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Mobile Phase A: 10 mM Ammonium Formate in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 95% B to 50% B over 5 minutes.

  • Causality: Small, polar aliphatic amines exhibit poor retention and severe peak tailing on standard C18 columns due to secondary interactions with unendcapped silanols. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring sharp, symmetrical peaks.

Step 4: Tandem MS Acquisition (MRM Mode)

  • Action: Monitor the following transitions:

    • Quantifier: m/z 116.1 → 99.1 (CE: 15 eV)

    • Qualifier 1: m/z 116.1 → 81.1 (CE: 25 eV)

    • Qualifier 2: m/z 116.1 → 55.1 (CE: 35 eV)

Step 5: System Suitability & Self-Validation Checkpoints

  • Action: The system automatically validates the detection if:

    • The retention time (RT) of the analyte matches the SIL-IS within ±0.05 minutes.

    • The ion ratio of Qualifier 1 to the Quantifier is within ±20% of the reference standard spectrum across the entire peak apex.

  • Causality: If an interfering compound co-elutes, it is statistically impossible for it to produce the exact same fragment ions at the exact same ratios, thereby making the protocol self-validating.

Workflow S1 1. Sample Preparation Spike with SIL-IS S2 2. Chromatographic Separation HILIC Column (Polar Retention) S1->S2 S3 3. ESI+ Ionization Generate [M+H]+ m/z 116 S2->S3 S4 4. Precursor Selection (Q1) Isolate m/z 116.1 S3->S4 S5 5. CID Fragmentation (q2) Apply Ramp CE (10-40 eV) S4->S5 S6 6. Fragment Detection (Q3) Monitor m/z 99, 81, 55 S5->S6 S7 7. Self-Validation Ion Ratio & RT Confirmation S6->S7

Self-Validating LC-MS/MS Workflow for Amine Characterization

Quantitative Diagnostic Ion Summaries

To facilitate rapid spectral interpretation and method development, the following tables summarize the critical diagnostic ions for 2-methyltetrahydropyran-4-amine.

Table 1: Electron Ionization (EI-MS) Diagnostic Fragments (70 eV)

m/zRelative AbundanceFragment AssignmentMechanistic Origin
115 < 5%[C₆H₁₃NO]⁺•Molecular Ion (M⁺•)
100 40–60%[C₅H₁₀NO]⁺O-Directed α-Cleavage (Loss of CH₃•)
98 10–20%[C₆H₁₀O]⁺•Inductive Cleavage (Loss of NH₃)
72 80–100%[C₄H₁₀N]⁺N-Directed α-Cleavage & Ring Opening
58 60–80%[C₃H₈N]⁺N-Directed α-Cleavage & Ring Opening

Table 2: Electrospray Ionization (ESI-MS/MS) CID Fragments

Precursor m/zProduct m/zNeutral LossFragment AssignmentOptimal CE (eV)
116.1 99.1 17.0 Da (NH₃)[C₆H₁₁O]⁺15
116.1 81.1 35.0 Da (NH₃ + H₂O)[C₆H₉]⁺25
116.1 55.1 61.0 Da (NH₃ + C₂H₄O)[C₄H₇]⁺35
References
  • Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors (WO2018163066A1). Google Patents.[1]

  • Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 . ACS Publications.[2]

  • 6.5: Amine Fragmentation . Chemistry LibreTexts.[3]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion . NSF Public Access Repository.[4]

Sources

Exploratory

Stereochemical Configuration Analysis of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine: An In-Depth Technical Guide

Executive Summary The tetrahydropyran (THP) ring is a ubiquitous scaffold in medicinal chemistry, frequently serving as a core pharmacophore in central nervous system (CNS) therapeutics, including LRRK2 inhibitors for Pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous scaffold in medicinal chemistry, frequently serving as a core pharmacophore in central nervous system (CNS) therapeutics, including LRRK2 inhibitors for Parkinson's disease 1. The biological efficacy of these molecules is highly dependent on their 3D spatial arrangement. This whitepaper provides a comprehensive, self-validating analytical framework for the stereochemical assignment of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine , detailing the causality behind conformational behavior, NMR elucidation, and absolute configuration resolution.

Structural and Conformational Fundamentals

Decoding the rel Descriptor and Stereochemical Mapping

The prefix rel- denotes a relative stereochemical assignment. It indicates that the material is a racemic mixture (1:1 enantiomeric ratio) where the internal spatial relationship between the substituents is known, but the absolute configuration of the bulk material is not. Therefore, rel-(2R,4R) represents an equimolar mixture of the (2R,4R) and (2S,4S) enantiomers.

To understand the causality of the 3D structure, we must map the Cahn-Ingold-Prelog (CIP) priorities onto the THP ring:

  • At C2: Oxygen (priority 1) > C3 (priority 2) > Methyl (priority 3) > Hydrogen (priority 4). For the (2R) configuration, if we project the lowest priority Hydrogen towards the viewer (wedged), the 1 → 2 → 3 sequence is counter-clockwise, meaning the Methyl group must be pointing away (dashed).

  • At C4: Nitrogen (priority 1) > C3 (priority 2) > C5 (priority 3) > Hydrogen (priority 4). For the (4R) configuration, following the same projection, the Amine group must also be pointing away (dashed).

Conformational Equilibrium

In solution, the THP ring undergoes rapid chair-to-chair flipping. The cis-1,3-disubstituted THP system faces a severe energetic penalty if both substituents occupy axial positions due to 1,3-diaxial steric clash. Consequently, the conformational equilibrium is pushed >99% toward the diequatorial (e,e) chair conformation . This highly biased equilibrium is the foundational causality that allows us to use NMR J-coupling and Nuclear Overhauser Effect (NOE) data to definitively prove the relative stereochemistry.

Conformation A cis-Isomer (rel-2R,4R) B Diequatorial Chair (e,e) (Highly Favored) A->B >99% C Diaxial Chair (a,a) (Disfavored) A->C <1% D H2, H4, H6 are Axial B->D implies E Strong 1,3,5-Triaxial NOE D->E measured by

Fig 1: Conformational equilibrium and resultant NOE network for the cis-THP system.

Analytical Strategy for Relative Configuration

To validate the cis relative configuration without relying on crystallization, we utilize a combination of 1D and 2D NMR techniques. The logic here is a self-validating loop: J-couplings prove the orientation of the protons (axial vs. equatorial), and NOESY proves their spatial proximity.

1D 1H NMR: J-Coupling Analysis

According to the Karplus equation, the dihedral angle between vicinal protons dictates the scalar coupling constant ( 3J ).

  • Trans-diaxial protons have a dihedral angle of ~180°, resulting in large coupling constants (10–12 Hz).

  • Axial-equatorial or equatorial-equatorial protons have dihedral angles of ~60°, yielding small coupling constants (2–5 Hz).

In the diequatorial cis-isomer, the protons attached to C2 and C4 (H2 and H4) must be axial . Therefore, H4 will exhibit two large trans-diaxial couplings with the axial protons at C3 and C5.

2D NOESY: Through-Space Magnetization Transfer

While J-coupling proves the protons are axial, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) confirms they are on the same face of the ring. In a chair conformation, the axial protons at positions 2, 4, and 6 are perfectly aligned in space (1,3,5-triaxial relationship). Irradiation of H2 will show a strong NOE cross-peak to H4 and H6, definitively proving the cis relationship.

Quantitative Data Summary

Table 1: Expected 1H NMR Coupling Constants for rel-(2R,4R)-THP-amine

Proton Position Multiplicity Expected J-Coupling (Hz) Structural Implication
H4 Axial tt (triplet of triplets) ~11.0 (ax-ax), ~4.0 (eq-ax) Confirms H4 is axial (amine is equatorial)
H2 Axial dq (doublet of quartets) ~11.0 (ax-ax), ~6.0 (Me coupling) Confirms H2 is axial (methyl is equatorial)

| H3_ax | Axial | q (quartet-like) | ~11.0 (geminal), ~11.0 (ax-ax) | Interacts with H2_ax and H4_ax |

Table 2: Key NOE Contacts for Relative Configuration

Irradiated Proton Observed NOE Contact Relative Intensity Stereochemical Conclusion
H2 (Axial) H4 (Axial) Strong 1,3-diaxial spatial proximity (cis)
H2 (Axial) H6 (Axial) Strong 1,3-diaxial spatial proximity
H4 (Axial) H6 (Axial) Strong 1,3-diaxial spatial proximity

| C2-Methyl | H3 (Equatorial) | Medium | Confirms equatorial position of Methyl |

Absolute Configuration Determination

Once the relative cis configuration is confirmed, the racemic mixture must be resolved into its (2R,4R) and (2S,4S) components, often achieved via preparative chiral HPLC or biocatalytic asymmetric synthesis 2. To assign the absolute configuration of the resolved enantiomers, we employ Mosher's Amide Derivatization.

Causality of the Mosher Method

By reacting the chiral amine with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we create diastereomeric amides. The MTPA phenyl ring adopts a specific conformation that anisotropically shields the protons on one side of the THP ring. By calculating the chemical shift difference ( Δδ=δS​−δR​ ), we can build a spatial model that unambiguously assigns the absolute configuration at C4.

Workflow A rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine (Racemic cis-Isomer) B 1D 1H NMR (J-Coupling) Determine Axial/Equatorial Protons A->B C 2D NOESY / ROESY Identify 1,3-Diaxial Interactions B->C D Confirm Relative Configuration (cis-diequatorial) C->D E Chiral Resolution (e.g., Preparative Chiral HPLC) D->E F Mosher's Amide Derivatization (NMR Δδ Analysis) E->F G Vibrational Circular Dichroism (VCD) (DFT Calculation Matching) E->G H Absolute Configuration Assignment (2R,4R) or (2S,4S) F->H G->H

Fig 2: Comprehensive workflow for the stereochemical resolution and assignment of THP-amines.

Experimental Protocols

Protocol 1: NMR Acquisition for Relative Stereochemistry

This protocol is designed to eliminate spectral artifacts and ensure high-resolution multiplet extraction.

  • Sample Preparation: Dissolve 15 mg of the rel-(2R,4R) amine in 0.6 mL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS).

  • Shimming & Tuning (Validation Checkpoint): Perform 3D gradient shimming. Crucial: Achieve a line width at half-height ( W1/2​ ) of < 0.8 Hz on the TMS signal. Failure to do so will blur the complex tt and dq multiplets required for J-coupling extraction.

  • 1D 1 H NMR: Acquire a standard 1 H spectrum (ns=16, d1=2s) at 400 MHz or higher. Extract and map the J-coupling constants for the H2 and H4 multiplets.

  • 2D NOESY: Set the mixing time ( τm​ ) to 400 ms (optimized for small molecules ~100-300 Da to prevent spin diffusion). Acquire with 2048 x 256 data points.

  • Analysis: Phase correct in both dimensions. Map the cross-peaks between H2, H4, and H6 to validate the 1,3,5-triaxial network.

Protocol 2: Absolute Configuration via Mosher's Amide Derivatization

This protocol utilizes a parallel reaction design to ensure identical kinetic conditions.

  • Reagent Preparation: Prepare fresh 0.1 M solutions of (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in anhydrous dichloromethane (DCM).

  • Derivatization Reaction: To two separate, flame-dried vials containing 5 mg of the resolved enantiomeric amine, add 0.5 mL of anhydrous DCM, 10 μL of triethylamine, and 1.5 equivalents of (R)-MTPA-Cl or (S)-MTPA-Cl, respectively.

  • Reaction Monitoring (Validation Checkpoint): Monitor via LC-MS until the primary amine is fully consumed (>99% conversion). Causality: Incomplete conversion can lead to kinetic resolution artifacts, where one diastereomer forms faster, skewing the NMR sample purity.

  • Workup: Quench with saturated NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • NMR Acquisition & Calculation: Acquire high-resolution 1 H NMR (600 MHz) in CDCl 3​ . Calculate Δδ=δS​−δR​ for the protons surrounding the C4 chiral center. A positive Δδ for protons on one side of the C4 plane and a negative Δδ for the other confirms the absolute stereochemistry.

References

  • Ketoreductase/Transaminase, One-Pot, Multikilogram Biocatalytic Cascade Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine into Kinase Inhibitor Scaffolds

Rationale & Structural Causality In modern medicinal chemistry, optimizing the physicochemical properties of kinase inhibitors is as critical as achieving target potency. Traditional scaffolds often rely on highly lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Structural Causality

In modern medicinal chemistry, optimizing the physicochemical properties of kinase inhibitors is as critical as achieving target potency. Traditional scaffolds often rely on highly lipophilic carbocyclic rings (e.g., cyclopentyl or cyclohexyl groups) to fill hydrophobic pockets. However, these motifs frequently lead to poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450-mediated metabolism.

Replacing these carbocycles with sp3-rich oxygenated heterocycles, such as the tetrahydropyran (THP) ring, is a proven strategy to reduce lipophilicity and improve metabolic stability[1]. Yet, unsubstituted THP rings possess conformational flexibility that can incur an entropic penalty upon binding to the rigid kinase hinge region.

The introduction of the rel-(2R,4R)-2-methyltetrahydro-2H-pyran-4-amine building block elegantly solves this structural dilemma[2]:

  • Conformational Locking: The cis-1,3 relationship between the 2-methyl group and the 4-amine ensures that both substituents adopt highly stable equatorial positions in the THP chair conformation. This pre-organization minimizes the entropic penalty upon target binding.

  • Vector Projection: The equatorial methyl group provides a rigid steric vector that can probe specific hydrophobic sub-pockets—such as those found in the Leucine-Rich Repeat Kinase 2 (LRRK2) domain—enhancing selectivity over off-target kinases[3].

  • ADME Optimization: The inclusion of the ethereal oxygen significantly reduces human liver microsomal (HLM) clearance by lowering the overall logD, without negatively impacting the P-glycoprotein (P-gp) efflux ratio[1].

Physicochemical Profiling of sp3-Scaffolds

The table below summarizes the quantitative physicochemical shifts observed when transitioning from a standard carbocycle to the functionalized THP-amine scaffold in a generic kinase inhibitor core (e.g., pyrazolopyrimidine or imidazoquinoline)[4].

Scaffold MoietyRelative Lipophilicity (ΔClogP)Conformational StateTypical HLM Clearance (mL/min/kg)Target Selectivity Potential
Cyclopentylamine Baseline (High)FlexibleHigh (~200)Low
THP-4-amine Reduced (-1.5)FlexibleLow (~14)Moderate
rel-(2R,4R)-2-Me-THP-4-amine Reduced (-1.0)Rigid (Eq-Eq Chair)Low (<15)High (Vector Probing)

Mechanistic Workflow

G A Kinase Core Scaffold (e.g., Imidazoquinoline) C S_NAr Coupling (DIPEA, 100°C) A->C B rel-(2R,4R)-2-Methyl- THP-4-amine B->C D Conformationally Locked Inhibitor C->D E Improved ADME Profile (↓ HLM Clearance) D->E F Enhanced Target Affinity (↓ Entropic Penalty) D->F G LRRK2 Inhibition (Parkinson's Disease Model) E->G F->G

Workflow of integrating 2-Me-THP-4-amine to achieve optimized LRRK2 inhibition.

Synthetic Integration Protocol

Objective: Covalently attach rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine to a heteroaryl chloride core via Nucleophilic Aromatic Substitution ( SN​Ar ).

Causality Check: The secondary carbon on the THP ring is sterically hindered by the adjacent ring structure and the 2-methyl group. Standard room-temperature couplings will fail or proceed at unacceptably slow rates. Elevated temperatures and a non-nucleophilic base are strictly required to drive the reaction without forming degradation side-products.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, dissolve the heteroaryl chloride core (1.0 eq, e.g., 8-chloro-imidazo[4,5-c]quinoline) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Amine Addition: Add rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.2 eq) to the solution. The hydrochloride salt is preferred for bench stability; therefore, it must be neutralized in situ.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq). The excess base ensures complete neutralization of the amine salt and acts as an acid scavenger for the HCl generated during the SN​Ar process.

  • Reaction: Seal the vial and heat the mixture to 110 °C for 12 hours (or subject to microwave irradiation at 120 °C for 45 minutes).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (to remove NMP and salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the conformationally locked kinase inhibitor.

Biological Validation & Assay Protocols

To ensure the newly incorporated scaffold behaves as designed, it must be passed through a self-validating testing cascade.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality Check: Cytochrome P450 enzymes primarily oxidize lipophilic sites. By replacing a carbocycle with the oxygenated THP ring, the reduced logD limits P450 active site affinity, thereby increasing the compound's half-life[1].

  • Incubation Setup: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Spike the test compound (the synthesized THP-amine derivative) to a final concentration of 1 µM. Keep the final DMSO concentration 0.1% to prevent P450 inhibition.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points t = 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • Self-Validation Control: The t=0 sample serves as the 100% recovery baseline. Run a parallel assay using Verapamil as a high-clearance positive control to validate microsomal activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol B: TR-FRET Kinase Activity Assay (LRRK2)

Causality Check: The specific stereochemistry of the rel-(2R,4R) isomer projects the methyl group into a distinct sub-pocket of the LRRK2 hinge region, enhancing binding affinity[3].

  • Reagent Preparation: Prepare a master mix containing recombinant LRRK2 enzyme (1 nM final), fluorescently labeled peptide substrate, and ATP (at its predetermined Km​ value) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the test compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Reaction: Add the kinase master mix to the compound wells. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled anti-phosphopeptide antibody and APC-labeled streptavidin). Incubate for an additional 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ from the 665/615 nm emission ratio.

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery / Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Novel imidazo[4,5-c]quinoline derivatives as LRRK2 inhibitors. World Intellectual Property Organization (WO2018163066A1).
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. National Center for Biotechnology Information (PMC8010464). Available at:[Link]

  • Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry (PubMed ID: 22780914). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine

Introduction: The Significance of Substituted Tetrahydropyrans in Medicinal Chemistry The tetrahydropyran (THP) motif is a cornerstone in modern drug discovery, appearing as a crucial structural element in a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Tetrahydropyrans in Medicinal Chemistry

The tetrahydropyran (THP) motif is a cornerstone in modern drug discovery, appearing as a crucial structural element in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to act as a stable, non-aromatic scaffold that can present substituents in well-defined three-dimensional orientations, thereby facilitating precise interactions with biological targets. The specific stereoisomer, rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine, represents a key building block for the synthesis of complex pharmaceutical agents. Its defined stereochemistry at the C2 and C4 positions is critical for achieving desired pharmacological activity and minimizing off-target effects. The development of a robust, scalable, and stereocontrolled synthesis for this amine is therefore a paramount objective for process chemistry and drug development professionals.

This document provides a detailed guide to a validated large-scale synthesis route for rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine, focusing on a highly efficient biocatalytic cascade. An alternative, classical chemical synthesis approach via reductive amination is also presented, offering flexibility depending on available resources and project requirements.

Strategic Approach to Large-Scale Synthesis: Biocatalysis as the Primary Route

For the large-scale synthesis of a chiral amine such as rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine, a biocatalytic approach offers significant advantages over traditional chemical methods. These include exceptional stereoselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and a reduced environmental footprint due to the avoidance of harsh reagents and heavy metals. A one-pot, multi-enzyme cascade has been successfully demonstrated for the production of the Boc-protected form of the target amine at a multi-kilogram scale, making it the preferred industrial route.[5]

The Biocatalytic Cascade: A Symphony of Enzymes

The core of this strategy involves a two-step enzymatic process starting from a racemic ketone precursor, (±)-2-methyltetrahydro-2H-pyran-4-one. This cascade ingeniously combines a kinetic resolution with an asymmetric amination to yield the desired (2R,4R) stereoisomer with high fidelity.

  • Kinetic Resolution via Ketoreductase (KRED): The process begins with the selective reduction of the undesired (2S)-ketone enantiomer from the racemic mixture. A stereospecific ketoreductase (KRED) enzyme is employed for this purpose. The KRED reduces the (2S)-ketone to the corresponding (2S,4R)- and (2S,4S)-alcohols, leaving the desired (2R)-ketone unreacted and thus enriching it in the reaction mixture.[5]

  • Asymmetric Transamination via Transaminase (TAm): Once the (2S)-ketone is consumed, a transaminase enzyme is introduced. This enzyme catalyzes the asymmetric amination of the remaining (2R)-ketone, converting it directly to the (2R,4R)-amine.[5] An amine donor, such as isopropylamine, is used in this step.

This one-pot cascade is highly efficient as it circumvents the need for isolation of the intermediate (2R)-ketone.

Workflow of the Biocatalytic Synthesis

Biocatalytic_Synthesis_Workflow cluster_0 One-Pot Biocatalytic Cascade cluster_1 Downstream Processing RacemicKetone (±)-2-Methyltetrahydro- 2H-pyran-4-one KRED_step Ketoreductase (KRED) + Cofactor (e.g., NADPH) RacemicKetone->KRED_step EnrichedKetone (2R)-2-Methyltetrahydro- 2H-pyran-4-one KRED_step->EnrichedKetone Enrichment UndesiredAlcohol (2S)-Alcohols KRED_step->UndesiredAlcohol Reduction TAm_step Transaminase (TAm) + Amine Donor (e.g., Isopropylamine) EnrichedKetone->TAm_step TargetAmine rel-(2R,4R)-2-Methyltetrahydro- 2H-pyran-4-amine TAm_step->TargetAmine Asymmetric Amination BocProtection Boc Protection (Boc)2O TargetAmine->BocProtection ProtectedAmine tert-butyl ((2R,4R)-2-methyltetrahydro- 2H-pyran-4-yl)carbamate BocProtection->ProtectedAmine Isolation Extraction & Crystallization ProtectedAmine->Isolation FinalProduct Final Product Isolation->FinalProduct

Caption: Workflow of the one-pot biocatalytic cascade for the synthesis of the target amine.

Detailed Protocol: Biocatalytic Synthesis of Boc-Protected rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine

This protocol is designed for large-scale production and assumes access to standard industrial bioreactors and downstream processing equipment.

Materials and Reagents
ReagentGradeSupplier Recommendation
(±)-2-Methyltetrahydro-2H-pyran-4-one>98%Commercial Source
Ketoreductase (KRED)Industrial GradeSpecialized Enzyme Supplier
Transaminase (TAm)Industrial GradeSpecialized Enzyme Supplier
Isopropylamine>99%Standard Chemical Supplier
D-GlucoseReagent GradeStandard Chemical Supplier
NADP+Enzyme GradeStandard Chemical Supplier
Glucose Dehydrogenase (GDH)Industrial GradeSpecialized Enzyme Supplier
Pyridoxal 5'-phosphate (PLP)Enzyme GradeStandard Chemical Supplier
Di-tert-butyl dicarbonate ((Boc)₂O)>97%Standard Chemical Supplier
Potassium Phosphate Buffer (pH 7.5)Buffer GradeStandard Chemical Supplier
Methyl tert-butyl ether (MTBE)HPLC GradeStandard Chemical Supplier
n-HeptaneTechnical GradeStandard Chemical Supplier
Step-by-Step Protocol
  • Bioreactor Setup and Initial Charge:

    • Charge a suitable bioreactor with a potassium phosphate buffer (e.g., 100 mM, pH 7.5).

    • Add D-glucose (as a source for cofactor regeneration), NADP⁺ (KRED cofactor), and glucose dehydrogenase (GDH) for cofactor regeneration.

    • Add pyridoxal 5'-phosphate (PLP), the cofactor for the transaminase.

    • Initiate agitation and maintain the temperature at a range optimal for the enzymes (typically 30-40 °C).

  • Kinetic Resolution:

    • Add the racemic (±)-2-methyltetrahydro-2H-pyran-4-one to the bioreactor.

    • Introduce the ketoreductase (KRED) enzyme.

    • Monitor the reaction progress by HPLC or GC, tracking the disappearance of the (2S)-ketone. This step is typically complete within 24-48 hours.

  • In-situ Asymmetric Transamination:

    • Once the (2S)-ketone concentration is below the target threshold, add the transaminase (TAm) enzyme directly to the same reactor.

    • Add the amine donor, isopropylamine.

    • Continue to monitor the reaction for the conversion of the (2R)-ketone to the desired (2R,4R)-amine. This step usually takes an additional 24-48 hours.

  • Work-up and Boc Protection:

    • Once the transamination is complete, adjust the pH of the reaction mixture to basic (e.g., pH 9-10) with an aqueous base like sodium hydroxide.

    • Extract the aqueous phase with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), to remove the undesired alcohol byproducts.

    • To the remaining aqueous layer containing the product amine, add di-tert-butyl dicarbonate ((Boc)₂O) to protect the amine. This is often done in the presence of a base to maintain the pH.

    • The Boc-protected product will precipitate or can be extracted with a solvent like MTBE.

  • Isolation and Purification:

    • The Boc-protected product is isolated from the reaction mixture. If extracted, the organic solvent is removed under reduced pressure.

    • The crude product is then purified by crystallization, typically from a solvent system like MTBE/n-heptane, to yield the final product with high purity.[5]

Alternative Route: Chemical Synthesis via Reductive Amination

While biocatalysis is preferred, a robust chemical synthesis provides a valuable alternative. This route also starts from the ketone precursor but relies on classical organic transformations. A key challenge in this approach is achieving the desired stereoselectivity.

Overview of the Chemical Synthesis

This pathway involves the formation of an intermediate, such as a hydrazine derivative, followed by reduction to the amine. A patent describes a process starting from a mesylate, which is converted to a hydrazino intermediate and then reduced.[6] A more direct approach would be reductive amination of the ketone.

Chemical_Synthesis_Workflow Ketone (±)-2-Methyltetrahydro- 2H-pyran-4-one ReductiveAmination Reductive Amination (e.g., NH3/H2, Ru catalyst) Ketone->ReductiveAmination RacemicAmine rac-cis/trans-2-Methyltetrahydro- 2H-pyran-4-amine ReductiveAmination->RacemicAmine Resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) RacemicAmine->Resolution TargetAmine rel-(2R,4R)-2-Methyltetrahydro- 2H-pyran-4-amine Resolution->TargetAmine

Caption: A potential chemical synthesis route via reductive amination and chiral resolution.

Protocol: Reductive Amination and Resolution
  • Reductive Amination:

    • Charge a high-pressure reactor with (±)-2-methyltetrahydro-2H-pyran-4-one and a suitable solvent (e.g., methanol or ethanol).

    • Add a source of ammonia (e.g., aqueous ammonia or ammonia gas).

    • Add a hydrogenation catalyst, such as Raney Nickel or a Ruthenium-based catalyst.

    • Pressurize the reactor with hydrogen gas (e.g., 40 bar) and heat to an elevated temperature (e.g., 150 °C).[5]

    • Monitor the reaction until the ketone is consumed.

    • After cooling and depressurization, the catalyst is filtered off, and the solvent is removed to yield a mixture of cis and trans racemic amines.

  • Chiral Resolution:

    • The resulting mixture of stereoisomers must be resolved to isolate the desired rel-(2R,4R) isomer.

    • This is typically achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or a derivative).

    • The diastereomeric salts are then separated by fractional crystallization.

    • The desired salt is treated with a base to liberate the free amine.

Data Summary

ParameterBiocatalytic RouteChemical Route (Reductive Amination)
Starting Material (±)-2-Methyltetrahydro-2H-pyran-4-one(±)-2-Methyltetrahydro-2H-pyran-4-one
Stereocontrol Excellent (enzyme-controlled)Requires chiral resolution step
Key Reagents KRED, TAm, Cofactors, IsopropylamineAmmonia, H₂, Hydrogenation Catalyst, Chiral Acid
Reaction Conditions Mild (30-40 °C, atmospheric pressure, aq. media)Harsh (High temperature and pressure)
Yield High (e.g., >70% for the cascade)Moderate (often limited by resolution yield)
Purity High (achieved via crystallization)Dependent on efficiency of resolution
Scalability Demonstrated at multi-kilogram scaleScalable, but resolution can be challenging
Environmental Impact Lower (aqueous media, biodegradable catalysts)Higher (solvents, catalysts, high energy)

Conclusion and Future Perspectives

The biocatalytic cascade represents a state-of-the-art, efficient, and sustainable method for the large-scale synthesis of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine. Its high stereoselectivity and mild reaction conditions make it superior to traditional chemical routes for industrial production. Future work in this area will likely focus on the development of even more robust and efficient enzymes through protein engineering, further improving space-time yields and reducing process costs. The continued adoption of biocatalysis in pharmaceutical manufacturing will be crucial for developing greener and more economical synthetic routes to essential medicines.

References

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  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. (n.d.). Wiley Online Library.
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  • Organic Process Research & Development Vol. 25 No. 4. (2021). ACS Publications. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed. [Link]

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  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journals. [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2025).
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  • US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt... (n.d.).
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  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum.
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Method

Application Notes &amp; Protocols: Strategic Utilization of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine for Novel GPCR Ligand Design

Introduction: The Imperative for 3D Scaffolds in Modern GPCR Drug Discovery G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for therapeutic intervention, mediating a vast array of phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for 3D Scaffolds in Modern GPCR Drug Discovery

G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for therapeutic intervention, mediating a vast array of physiological processes.[1] However, the pursuit of novel ligands with improved selectivity, tailored signaling profiles (i.e., biased agonism), and optimized pharmacokinetic properties demands a departure from traditional "flat" aromatic scaffolds. Saturated heterocyclic scaffolds have emerged as powerful tools for exploring three-dimensional chemical space, offering rigid conformational pre-organization and improved physicochemical properties.[2]

The rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine moiety, a stereochemically defined tetrahydropyran (THP) derivative, represents a particularly valuable building block. Its inherent structural features—a constrained ring system, a strategically placed amine for key binding interactions, an ether oxygen as a potential hydrogen bond acceptor, and a methyl group for probing specific hydrophobic pockets—provide a sophisticated platform for GPCR ligand design.[3] This guide details the rationale, strategic application, and experimental validation of this scaffold for researchers in medicinal chemistry and drug development.

Section 1: Physicochemical Profile and Stereochemical Considerations

The strategic advantage of the rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine scaffold is rooted in its distinct structural and chemical properties. Understanding these attributes is foundational to its successful implementation in a design campaign.

Key Physicochemical Properties

The incorporation of saturated heterocycles is a well-established strategy to improve "drug-like" properties by increasing the fraction of sp3-hybridized carbons (Fsp3).[2] This often correlates with improved solubility and metabolic stability while reducing promiscuity.

PropertyApproximate ValueSignificance in Drug Design
Molecular Weight 115.17 g/mol [4]Low molecular weight provides ample room for further chemical elaboration without violating Lipinski's Rule of Five.
cLogP ~0.51[4]The scaffold's inherent polarity helps temper the lipophilicity of larger molecules, aiding solubility and reducing off-target risks.[5][6]
Topological Polar Surface Area (TPSA) 35.25 Ų[4]Contributes to favorable membrane permeability and oral bioavailability.[6]
Hydrogen Bond Donors 1 (Amine)[4]The primary amine is a critical interaction point, often forming a salt bridge with acidic residues (e.g., Asp, Glu) in GPCR binding pockets.[7]
Hydrogen Bond Acceptors 2 (Amine, Ether O)[4]The ether oxygen can engage in crucial hydrogen bonds, providing an additional anchor point that a corresponding cyclohexyl ring cannot.[3]
The Critical Role of Stereochemistry

The designation rel-(2R,4R) indicates a trans relationship between the C2-methyl group and the C4-amine. This has profound implications for the three-dimensional presentation of the key interacting groups. In the preferred chair conformation, this stereochemistry places both the methyl and the amine substituents in equatorial positions.

  • Equatorial Amine: This orientation projects the primary amine away from the bulk of the ring, making it highly accessible for forming the critical ionic bond or hydrogen bonds that anchor many ligands within the orthosteric pocket of aminergic GPCRs.

  • Vectorial Control: The rigid ring system precisely controls the spatial vector of the amine. This fixed orientation reduces the entropic penalty upon binding and allows for more rational, structure-based design compared to flexible aliphatic amines.[3]

The subtle structural differences between stereoisomers can be sufficient to discriminate between GPCR conformations, potentially leading to distinct G-protein or β-arrestin signaling profiles.[8][9] Therefore, the use of a stereochemically pure building block like rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine is not merely an optimization but a foundational element of rational design for functional selectivity.

Caption: Key interaction vectors of the scaffold.

Section 2: Strategic Application in GPCR Ligand Design

The utility of this scaffold lies in its ability to serve as a versatile "hub" for building novel GPCR ligands. Its incorporation can be guided by several established medicinal chemistry principles.

  • Bioisosteric Replacement: The THP ring can serve as a bioisostere for cyclohexyl or phenyl rings, often with the benefit of improved solubility and the introduction of a polar interaction point (the ether oxygen).[3]

  • Scaffold Hopping: It can replace a known core in an existing ligand series to escape patent space or to improve ADME properties while maintaining the key pharmacophoric elements.

  • Fragment-Based Growth: The amine serves as a primary attachment point for linking to other fragments or for elaboration into a larger molecule. Common synthetic transformations include:

    • Amide Coupling: Reaction with a carboxylic acid to form an amide linker.

    • Reductive Amination: Reaction with an aldehyde or ketone to form a secondary amine.

    • Sulfonamide Formation: Reaction with a sulfonyl chloride.

start rel-(2R,4R)-2-Methyl- tetrahydro-2H-pyran-4-amine (Building Block) reductive Reductive Amination (with R-CHO) start->reductive + Aldehyde amide Amide Coupling (with R-COOH) start->amide + Acid sulfonamide Sulfonamide Formation (with R-SO2Cl) start->sulfonamide + Sulfonyl Chloride ligand1 Final Ligand 1 (Secondary Amine Linker) reductive->ligand1 ligand2 Final Ligand 2 (Amide Linker) amide->ligand2 ligand3 Final Ligand 3 (Sulfonamide Linker) sulfonamide->ligand3

Caption: Synthetic pathways for scaffold incorporation.

Section 3: Experimental Validation Workflow & Protocols

Once a novel ligand incorporating the scaffold is synthesized, a systematic workflow is required to characterize its interaction with the target GPCR. This workflow progresses from confirming direct binding to quantifying functional activity across different signaling pathways.

G cluster_workflow Ligand Characterization Workflow A Synthesized Ligand (Scaffold-based) B Step 1: Binding Affinity Assay (e.g., Radioligand Competition) A->B Does it bind? C Step 2: G-Protein Functional Assay (e.g., cAMP Accumulation) B->C How does it affect G-protein signaling? D Step 3: β-Arrestin Functional Assay (e.g., Recruitment Assay) C->D How does it affect β-arrestin signaling? E Step 4: Data Analysis (Ki, EC50, Emax, Bias Plot) D->E F Characterized Ligand Profile (Potency, Efficacy, Bias) E->F

Caption: Systematic workflow for ligand validation.

Protocol 3.1: Ligand-Receptor Binding Affinity Determination (Competition Assay)

This protocol determines the affinity (Ki) of the unlabeled test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the GPCR.[10][11]

Rationale: Establishing direct binding to the target receptor is the essential first step. A competition assay is a robust and sensitive method to quantify the affinity of a novel, unlabeled compound.[11]

Materials:

  • Cell membranes from a stable cell line expressing the target GPCR.

  • Radioligand specific for the target GPCR (e.g., [³H]-dopamine for dopamine receptors).

  • Test compound (unlabeled ligand).

  • Known high-affinity unlabeled ligand (for non-specific binding determination).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Preparation: Dilute the cell membranes in ice-cold Assay Buffer to a concentration determined by prior optimization (typically 5-50 µg protein per well). Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand (at its approximate Kd concentration), and 50 µL of diluted cell membranes.

    • Non-Specific Binding (NSB): Add 50 µL of a saturating concentration of the known unlabeled ligand (e.g., 1000x Kd), 50 µL radioligand, and 50 µL of membranes. Causality: This step is critical to measure the amount of radioligand that binds non-specifically to the filter and membranes, which must be subtracted to determine specific binding.

    • Competition: Add 50 µL of each concentration of the test compound, 50 µL radioligand, and 50 µL of membranes.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester, followed by 3-4 quick washes with ice-cold Assay Buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: G-Protein Pathway Functional Assay (cAMP Accumulation)

This protocol measures the ability of the ligand to modulate the production of the second messenger cyclic AMP (cAMP), indicating activity through Gs (stimulatory) or Gi (inhibitory) pathways.[12][13][14]

Rationale: Binding does not equal function. This assay directly quantifies the functional consequence of ligand binding on the canonical G-protein signaling cascade.[15] Modern kits, such as HTRF or luminescence-based assays, provide high-throughput and sensitive readouts.[13][16]

Materials:

  • Whole cells expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Assay kits (e.g., Cisbio HTRF cAMP kit, Promega cAMP-Glo™ Assay).

  • Stimulation Buffer (provided in kits, often HBSS-based).

  • Forskolin (for Gi-coupled receptors).

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • Test compound.

Procedure (Gs-Coupled Receptor Agonist Mode):

  • Cell Plating: Seed cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in Stimulation Buffer containing IBMX.

  • Stimulation: Remove culture media from cells and add the prepared compound dilutions. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Following the manufacturer's protocol for the chosen assay kit, lyse the cells and add the detection reagents. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.

  • Measurement: Read the plate on a compatible reader (e.g., HTRF-capable plate reader).

Procedure (Gi-Coupled Receptor Agonist Mode):

  • The procedure is similar, but the Stimulation Buffer must also contain a concentration of forskolin (e.g., 1-10 µM).

  • Causality: Forskolin directly activates adenylyl cyclase, raising basal cAMP levels. An agonist for a Gi-coupled receptor will inhibit this forskolin-stimulated production, resulting in a measurable decrease in the signal. This creates the necessary dynamic window to observe an inhibitory effect.[13]

  • The resulting dose-response curve will show a decrease in signal with increasing agonist concentration.

Data Analysis:

  • Convert the raw signal to cAMP concentration using a standard curve.

  • Plot cAMP concentration against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist.

Protocol 3.3: β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.[17][18]

Rationale: Many GPCRs signal through both G-proteins and β-arrestins. Comparing a ligand's potency and efficacy in this assay versus a G-protein assay is the basis for determining biased agonism.[19][20] Technologies like DiscoverX's PathHunter (enzyme fragment complementation) provide a robust platform for this measurement.[17][19]

Materials:

  • A specialized cell line co-expressing the GPCR fused to one enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary fragment (e.g., Enzyme Acceptor).[17]

  • Assay reagents (e.g., PathHunter Detection Reagents).

  • Test compound.

Procedure (Agonist Mode):

  • Cell Plating: Seed the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound. Add them directly to the wells containing cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol. These reagents contain a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.

  • Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the chemiluminescence on a plate reader.

Data Analysis:

  • Plot the relative light units (RLU) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Section 4: Data Interpretation - A Hypothetical Case Study

Imagine a novel ligand, Cmpd-THP-A , was synthesized using the rel-(2R,4R) scaffold to target a Gs-coupled receptor. The following data was obtained:

AssayParameterResult for Cmpd-THP-A
Binding Affinity Ki25 nM
cAMP Accumulation EC50150 nM
Emax95% (vs. reference agonist)
β-Arrestin Recruitment EC502.5 µM (2500 nM)
Emax30% (vs. reference agonist)

Interpretation:

  • Binding: Cmpd-THP-A binds with high affinity (Ki = 25 nM).

  • G-Protein Activity: It is a potent (EC50 = 150 nM) and highly efficacious (Emax = 95%) agonist for the Gs/cAMP pathway.

  • β-Arrestin Activity: It is significantly weaker (EC50 = 2500 nM) and only a partial agonist (Emax = 30%) for the β-arrestin pathway.

Biased Agonism Visualization Ligand Cmpd-THP-A GPCR Target GPCR Ligand->GPCR Binds (Ki = 25 nM) G_Protein G-Protein Pathway (cAMP Production) GPCR->G_Protein Strongly Activates (EC50 = 150 nM) Arrestin β-Arrestin Pathway (Recruitment) GPCR->Arrestin Weakly Activates (EC50 = 2500 nM) Response_G High Efficacy Response (95% Emax) G_Protein->Response_G Response_A Low Efficacy Response (30% Emax) Arrestin->Response_A

Caption: Signaling profile of a G-protein biased agonist.

Conclusion

The rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine scaffold is more than just a passive linker; it is an active design element that imparts valuable physicochemical properties and, critically, precise three-dimensional control over key pharmacophoric features. Its rigid, stereochemically defined nature allows for a more predictable and rational exploration of GPCR binding pockets, increasing the probability of identifying ligands with high affinity and novel signaling profiles. By employing a systematic validation workflow encompassing binding and multiple functional assays, researchers can fully leverage this scaffold to develop the next generation of selective and functionally biased GPCR modulators.

References

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  • PubMed. (2017). cAMP assays in GPCR drug discovery.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • ResearchGate. Density profile of physicochemical properties of small molecule database.
  • Creative BioMart. cAMP Accumulation Assay.
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  • Promega Corporation. cAMP-Glo™ Assay.
  • NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • Revvity. Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs.
  • Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit.
  • PubMed. (2022). Trends in small molecule drug properties: A developability molecule assessment perspective.
  • bio-protocol. (2019). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
  • Wiley Online Library. (2018). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • JBINO. (2014). physicochemical property of drug molecules with respect to drug actions.
  • SpringerLink. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • PubMed. (2009). Functional selectivity of GPCR ligand stereoisomers: new pharmacological opportunities.
  • ResearchGate. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Request PDF.
  • PMC. (2025). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches.
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • ChemScene. (2R,4S)-2-methyltetrahydro-2H-pyran-4-amine.
  • Freie Universität Berlin. Tailored ligands for G-protein coupled receptors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine Couplings

Welcome to the Technical Support Center for rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine (2-Me-THP-4-amine). This cyclic amine is a highly valuable building block in drug discovery, often synthesized via stereospecifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine (2-Me-THP-4-amine). This cyclic amine is a highly valuable building block in drug discovery, often synthesized via stereospecific biocatalytic cascades utilizing ketoreductases and transaminases[1].

However, incorporating this amine into complex molecules presents significant synthetic bottlenecks. The combination of the tetrahydropyran (THP) ring and the adjacent 2-methyl group creates a sterically congested environment around the primary amine. This steric shielding restricts the trajectory of incoming electrophiles and hinders transition-metal coordination, frequently leading to low yields, unreacted starting materials, and catalyst deactivation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for both Amide Bond Formation and Buchwald-Hartwig Amination workflows.

Section 1: Amide Bond Formation with Hindered Amines

Q: Why do standard coupling reagents like EDC/HOBt fail to couple carboxylic acids with 2-Me-THP-4-amine?

A: The failure of standard carbodiimides (like EDC or DIC) with 2-Me-THP-4-amine is a direct consequence of steric trajectory constraints. Carbodiimides generate an O-acylisourea intermediate, which subsequently forms a standard active ester (e.g., HOBt ester). The bulky 2-methyl group and the rigid THP ring physically block the amine from attacking this relatively stable, bulky active ester[2]. To overcome this, the reaction requires the generation of a highly reactive, less sterically demanding intermediate, such as an acyl imidazolium ion or an aza-HOBt ester[3].

Q: What is the most reliable coupling strategy for this specific amine?

A: For highly hindered primary and secondary amines, TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) is the premier choice[4]. This combination generates a highly reactive acyl imidazolium intermediate in situ. It delivers reactivity comparable to an acid chloride but operates under milder conditions, minimizing the risk of epimerization at adjacent stereocenters[4].

Quantitative Comparison of Coupling Reagents
Reagent SystemActive IntermediateEfficacy for 2-Me-THP-4-amineEpimerization Risk
EDC / HOBt Active EsterLow (<20% conversion)Low
HATU / DIPEA aza-HOBt EsterModerate to HighModerate
COMU / DIPEA Oxyma EsterModerateLow
TCFH / NMI Acyl ImidazoliumVery High (>90%) Low
Amide Coupling Decision Workflow

AmideCoupling Start Amide Coupling: 2-Me-THP-4-amine AcidType Evaluate Carboxylic Acid Sterics Start->AcidType HinderedAcid Hindered Acid (e.g., α,α-disubstituted) AcidType->HinderedAcid StandardAcid Standard Acid (Primary/Secondary) AcidType->StandardAcid TCFH Protocol A: TCFH / NMI (Acyl Imidazolium) HinderedAcid->TCFH HATU Protocol B: HATU / DIPEA (aza-HOBt Ester) StandardAcid->HATU Check LC-MS Conversion Check at 2 Hours TCFH->Check HATU->Check Success >95% Conversion: Proceed to Workup Check->Success Fail <50% Conversion: Switch to TCFH or Heat Check->Fail

Figure 1: Decision tree for selecting the optimal amide coupling reagent based on carboxylic acid sterics.

Standard Operating Procedure: TCFH/NMI Coupling

This protocol is designed as a self-validating system to ensure intermediate formation before amine addition.

  • Activation: Charge a dry reaction vial with the carboxylic acid (1.0 equiv) and TCFH (1.2 equiv). Suspend in anhydrous MeCN or DMF (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Check: Take a 1 µL aliquot and quench into 100 µL of methanol. LC-MS analysis should show >95% conversion of the acid mass to the corresponding methyl ester mass. This confirms the successful generation of the active acyl imidazolium intermediate.

  • Amine Addition: Add rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. If LC-MS indicates stalled conversion, heat to 40 °C.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Section 2: Buchwald-Hartwig Amination

Q: I am observing high amounts of unreacted 2-Me-THP-4-amine and aryl halide in my Pd-catalyzed C-N coupling. What is the mechanistic bottleneck?

A: In the Buchwald-Hartwig catalytic cycle, the rate-limiting step for hindered amines is often the coordination of the amine to the palladium center following oxidative addition, prior to deprotonation by the base. The steric bulk of the 2-Me-THP ring prevents the amine from easily accessing the palladium center if the ligand environment is too crowded. To solve this, you must use a highly bulky, electron-rich biaryl phosphine ligand that forces the palladium to adopt a low-coordination, 12-electron L1​Pd(0) state[5]. This monoligated state creates a "deep pocket" that is ironically more accommodating to bulky amines during the coordination step[5].

Q: Which palladium precatalyst is strictly recommended for 2-Me-THP-4-amine?

A: tBuBrettPhos Pd G3 is the premier catalyst for this transformation. While RuPhos and standard BrettPhos are excellent for secondary amines, the extreme steric profile of the tBuBrettPhos ligand is specifically optimized for challenging, sterically hindered primary amines[6]. The G3 (Generation 3) precatalyst ensures rapid, quantitative activation to the active L1​Pd(0) species upon exposure to a mild base, preventing off-cycle catalyst degradation[6].

Precatalyst Selection Matrix
PrecatalystLigand ClassTarget Amine Substrate L1​Pd(0) Formation Potential
XPhos Pd G3 Biaryl PhosphineUnhindered 1° / 2° AminesModerate
RuPhos Pd G3 Biaryl PhosphineStandard Secondary AminesHigh
tBuBrettPhos Pd G3 Bulky Biaryl PhosphineSterically Hindered 1° Amines Very High (12-electron)
Catalytic Cycle & Steric Bottlenecks

BHCycle Precat tBuBrettPhos Pd G3 Precatalyst ActivePd Active L1Pd(0) Species (12-Electron Complex) Precat->ActivePd Base Activation (- Carbazole) OxAdd Oxidative Addition (Aryl Halide) ActivePd->OxAdd AmineCoord Amine Coordination (2-Me-THP-4-amine) OxAdd->AmineCoord Rate-Limiting Step for Hindered Amines Deprot Deprotonation by Base (NaOtBu / LHMDS) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActivePd Catalyst Regeneration

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the critical L1​Pd(0) formation and the rate-limiting amine coordination step.

Standard Operating Procedure: Buchwald-Hartwig Amination

This protocol utilizes tBuBrettPhos Pd G3 for maximum efficacy with hindered coupling partners.

  • Inert Atmosphere Setup: In a glovebox or using strict Schlenk techniques under argon, charge an oven-dried reaction tube with the Aryl Halide (1.0 equiv), rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (2–5 mol%).

  • Solvent: Add anhydrous, thoroughly degassed 1,4-dioxane or toluene to achieve a 0.1 M concentration.

  • Reaction Execution: Seal the tube with a Teflon-lined cap, remove from the glovebox, and heat to 80–100 °C in a pre-heated oil bath or heating block. Stir vigorously for 4–12 hours.

    • Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a homogeneous dark red/brown solution within the first 30 minutes of heating, indicating active catalyst turnover. If the solution rapidly turns black and precipitates a fine powder (palladium black), the catalyst has irreversibly deactivated, likely due to oxygen ingress or wet solvent.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify via flash column chromatography.

References

  • Source: acs.
  • Source: researchgate.
  • Source: acs.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Source: researchgate.
  • Source: smolecule.

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine in Arylation Reactions

Welcome to the Advanced Troubleshooting Guide for the arylation of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine . As a sterically demanding aliphatic amine, this substrate frequently exhibits sluggish kinetics or comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the arylation of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine . As a sterically demanding aliphatic amine, this substrate frequently exhibits sluggish kinetics or complete failure in classical Nucleophilic Aromatic Substitution (SNAr) workflows. This guide provides a mechanistic breakdown of the failure modes and offers validated, step-by-step protocols to drive your conversions to completion.

PART 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why does this specific amine fail to convert under standard SNAr conditions? A: The root cause is severe conformational steric hindrance. In the tetrahydropyran (THP) ring, the rel-(2R,4R) configuration places the 2-methyl and 4-amino groups in a 1,3-trans relationship. To minimize unfavorable thermodynamic interactions, the ring adopts a chair conformation where the bulky 2-methyl group preferentially occupies the equatorial position. This forces the 4-amino group into an axial position. This axial lone pair is heavily shielded by 1,3-diaxial interactions with the ring protons, drastically raising the activation energy required for the nitrogen to attack the electrophile and form the critical Meisenheimer complex.

Q2: How can I thermodynamically force the SNAr pathway to proceed? A: You must maximize the electrophilicity of the aryl ring and minimize solvent-solute hydrogen bonding. Switch your electrophile's leaving group from chloride or bromide to fluorine . Fluorine's high electronegativity (-I effect) highly polarizes the ipso-carbon, lowering the transition state energy for nucleophilic attack[1]. Additionally, utilize highly polar aprotic solvents (like NMP or DMSO) to leave the nucleophile "naked" and apply microwave irradiation to overcome the high thermal activation barrier[1].

Q3: My aryl halide lacks strong Electron-Withdrawing Groups (EWGs). SNAr is completely failing. What is the alternative? A: You must pivot to Palladium-catalyzed Buchwald-Hartwig cross-coupling . This transition-metal pathway bypasses the SNAr Meisenheimer complex entirely. Instead, the amine coordinates directly to a Pd(II) intermediate. For highly hindered primary amines like yours, specialized bulky dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos) are required to prevent the formation of unreactive bis-amine palladium complexes and to accelerate the final reductive elimination step[2][3].

PART 2: Parameter Optimization Data

Table 1: Optimization Parameters for Classical SNAr with Hindered Amines
ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Leaving Group -Cl, -Br-F Fluorine's high electronegativity maximizes ipso-carbon electrophilicity, accelerating the rate-determining Meisenheimer complex formation.
Solvent THF, MeOHNMP, DMSO Polar aprotic solvents stabilize the anionic transition state without hydrogen-bonding to (and dampening) the amine nucleophile.
Base K₂CO₃DIPEA or LiHMDS Stronger, non-nucleophilic organic bases efficiently deprotonate the intermediate without competing for the electrophile.
Thermal Conventional (80 °C)Microwave (150 °C) Rapid, localized heating overcomes the high activation energy barrier imposed by the tetrahydropyran ring's axial steric bulk.
Table 2: Buchwald-Hartwig Ligand Selection for Hindered Aliphatic Amines
LigandAmine Class SuitabilityKey Advantage for 2-Me-THP-4-amine
BINAP Unhindered PrimaryBaseline comparison; frequently fails for α-branched or bulky cyclic amines due to slow reductive elimination.
RuPhos Secondary AliphaticExcellent for secondary amines, but can lead to off-target reduction (β-hydride elimination) with bulky primary amines.
BrettPhos Primary AliphaticExcellent monoarylation selectivity; structurally prevents bis-amine palladium coordination.
tBuBrettPhos Highly Hindered Primary Maximum steric bulk on the ligand forces rapid reductive elimination, making it the ideal choice for this specific axial amine.

PART 3: Diagnostic Workflow

Workflow N1 Sluggish Reactivity: rel-(2R,4R)-2-Methyltetrahydro- 2H-pyran-4-amine N2 Electrophile Check: Are strong EWGs present (ortho/para)? N1->N2 N3 Optimize Classical SNAr: Switch to Ar-F, use NMP, Microwave Heating N2->N3 Yes N4 Pivot to Buchwald-Hartwig: Pd-Catalyzed C-N Coupling N2->N4 No / Weak EWG N5 LC-MS Check: Conversion > 80%? N3->N5 N7 Tune Catalyst System: tBuBrettPhos + NaOtBu N4->N7 Low Yield N5->N4 No N6 Proceed to Workup & Product Isolation N5->N6 Yes N7->N6 Success

Caption: Diagnostic workflow for overcoming hindered amine arylation bottlenecks.

PART 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For highly activated electrophiles)

Use this protocol only if your aryl ring contains strong ortho/para EWGs (e.g., -NO₂, -CN).

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 equiv) and rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine (1.5 equiv).

  • Solvent & Base: Add anhydrous NMP to achieve a 0.5 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150 °C for 30 minutes with high stirring.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. A successful Meisenheimer intermediate formation will show >80% consumption of the aryl fluoride. If the starting material peak remains dominant , the activation energy barrier has not been breached. Do not simply extend the time; spike the reaction with an additional 0.5 equiv of DIPEA and increase the temperature to 165 °C for a final 15-minute cycle.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash aggressively with 5% aqueous LiCl solution (3 x 20 mL) to selectively partition the NMP into the aqueous phase. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (For unactivated/deactivated electrophiles)

Use this protocol if SNAr fails or if the aryl ring lacks EWGs.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using strict Schlenk line techniques), charge an oven-dried 20 mL vial with Pd₂(dba)₃ (2 mol% Pd), tBuBrettPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv)[3][4].

  • Reagent Addition: Add the aryl bromide/chloride (1.0 equiv) and rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine (1.2 equiv). Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat in an oil bath at 100 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor the visual state of the catalyst. Upon reaching 90 °C, the solution should transition from a dark red/purple (precatalyst) to a clear yellow/orange, indicating the formation of the active L·Pd(0) species. If the solution turns opaque black and deposits a mirror on the vial walls , "Pd-black" has precipitated, indicating catalyst death (often due to oxygen ingress or failed reductive elimination leading to decomposition). If this occurs, abort the reaction, strictly re-purify the amine (check for moisture/CO₂ adducts), and restart.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate and purify via flash column chromatography.

PART 5: References

  • Title: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Source: BenchChem | URL: 1

  • Title: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines | Source: NIH/PMC | URL: 2

  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings | Source: WuXi AppTec | URL: 3

  • Title: The Asymmetric Buchwald–Hartwig Amination Reaction | Source: Shaanxi Normal University | URL: 4

Sources

Troubleshooting

purification techniques for rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine reaction mixtures

Technical Support Center: Purification of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine Welcome to the dedicated technical support guide for the purification of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine and its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine

Welcome to the dedicated technical support guide for the purification of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key intermediate in a highly pure form. This guide provides field-tested insights, detailed protocols, and troubleshooting advice to streamline your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this specific amine.

Q1: What are the primary challenges in purifying rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine?

The purification challenges stem from its physicochemical properties:

  • Basicity: The primary amine functional group is basic and can strongly interact with acidic stationary phases like standard silica gel, leading to significant peak tailing and poor recovery during chromatography.[1]

  • Polarity & Water Solubility: The presence of both an amine and an ether makes the molecule polar and moderately water-soluble, which can complicate liquid-liquid extractions and require careful solvent selection for crystallization.

  • Potential for Salt Formation: The amine can react with acidic impurities or even atmospheric CO₂ to form salts, which have different solubility profiles and can complicate analysis and purification.

  • Stereochemistry: As a rel-(2R,4R) compound, it is a single racemic diastereomer. However, synthetic routes may produce other diastereomers or enantiomers that require specific analytical and preparative techniques to separate.

Q2: What are the likely impurities from its synthesis?

Impurities are highly dependent on the synthetic route. Common synthetic pathways, such as reductive amination of the corresponding ketone, can introduce specific side products.[2]

  • Unreacted Starting Materials: Residual 2-methyltetrahydro-2H-pyran-4-one.

  • Reducing Agent Byproducts: Borohydride salts or other residues from the reduction step.

  • Diastereomeric Impurities: Formation of other stereoisomers (e.g., cis-isomers) if the stereocontrol of the reaction is not absolute.

  • Over-alkylation Products: If the amine is formed via methods like reaction with ammonia, secondary or tertiary amines can form as byproducts.[3]

  • Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and workup.

Q3: Which purification technique is generally recommended for this compound?

There is no single "best" method; the optimal technique depends on the impurity profile, the scale of the reaction, and the required final purity.

  • For small-scale (<1 g) and high-purity requirements (e.g., for analytical standards): Flash chromatography on an amine-functionalized stationary phase is often the most effective method.[1][4]

  • For large-scale (>10 g) and moderate purity: Purification via acid-base extraction and subsequent crystallization of the free base or a salt is typically more scalable and economical.[5][6][7]

  • For removing non-polar impurities: A simple acid-base workup followed by distillation (if the compound is thermally stable and volatile enough) can be effective.

Section 2: Purification Strategy Selection

Choosing the right purification path is critical for success. The following decision tree provides a logical workflow for selecting an appropriate strategy based on initial sample assessment.

Purification_Strategy start Crude Reaction Mixture tlc_analysis Analyze by TLC/LCMS (vs. starting material & standards) start->tlc_analysis purity_check Purity > 90%? tlc_analysis->purity_check major_impurities What are the major impurities? purity_check->major_impurities No direct_chromatography Direct Chromatography (Amine-functionalized silica) purity_check->direct_chromatography Yes non_polar Non-polar / Neutral major_impurities->non_polar polar_basic Polar / Basic (e.g., other amines) major_impurities->polar_basic acidic Acidic major_impurities->acidic acid_base_extraction Acid-Base Extraction & Crystallization/Distillation non_polar->acid_base_extraction amine_chromatography Chromatography on Amine-Functionalized Silica polar_basic->amine_chromatography basic_workup Aqueous Basic Wash (e.g., sat. NaHCO3) acidic->basic_workup end_product Pure Product acid_base_extraction->end_product amine_chromatography->end_product basic_workup->tlc_analysis Re-analyze direct_chromatography->end_product

Caption: Decision tree for selecting a purification strategy.

Section 3: Troubleshooting Guide

This section is formatted to quickly diagnose and solve common experimental issues.

Problem Probable Cause(s) Recommended Solution(s)
Significant Peak Tailing in Column Chromatography (Silica Gel) The basic amine is interacting strongly with acidic silanol groups on the silica surface.[1][4]1. Switch Stationary Phase: Use an amine-functionalized silica column, which shields the acidic sites and improves peak shape dramatically.[1] 2. Mobile Phase Modification: Add a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or DCM/methanol system. The TEA will preferentially bind to the acidic sites, allowing your product to elute more symmetrically.[4]
Product "Oils Out" During Crystallization The product's melting point is lower than the boiling point of the solvent, or the supersaturation level is too high, preventing ordered crystal lattice formation.1. Change Solvent System: Switch to a lower-boiling point solvent or solvent mixture. 2. Slow Down Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator, and finally a freezer. Avoid crash cooling. 3. Induce Crystallization: Use a seed crystal from a previous batch or scratch the inside of the flask with a glass rod at the solvent-air interface. 4. Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexane) to a solution of your compound in a solvent in which it is soluble (e.g., ethyl acetate) until turbidity persists.
Low Recovery After Aqueous Acid-Base Extraction The protonated amine salt has some solubility in the organic layer, or the free base has some solubility in the aqueous layer.[7]1. Increase Ionic Strength: Wash the organic layer containing the free base with brine (saturated NaCl solution) instead of pure water to decrease its aqueous solubility. 2. Back-Extract: After basifying the aqueous layer to recover your product, re-extract the aqueous layer multiple times (3x) with a suitable organic solvent (e.g., DCM or EtOAc) to ensure complete recovery. 3. pH Control: Ensure the pH is sufficiently acidic (<2) during the acid wash and sufficiently basic (>12) during the base extraction step. Use a pH meter for accuracy.
Formation of a White Precipitate in the Crude Product Upon Standing The amine is reacting with atmospheric carbon dioxide to form a carbonate salt.This is generally not a major issue. The salt can be removed during an aqueous workup or will be converted back to the free base during chromatography (if TEA is used in the mobile phase). Store the purified amine under an inert atmosphere (Nitrogen or Argon) to prevent recurrence.
Inability to Separate Diastereomers The diastereomers have very similar polarities, making separation by standard chromatography difficult.1. Optimize Chromatography: Use a high-efficiency stationary phase (smaller particle size) and run a very shallow solvent gradient. 2. Chiral Chromatography: If the issue is enantiomeric separation or separation of diastereomers formed from a chiral auxiliary, specialized chiral HPLC or SFC (Supercritical Fluid Chromatography) is required.[8][9] 3. Derivatization: Convert the amine to a derivative (e.g., an amide) that may have a larger difference in polarity between diastereomers, facilitating separation. The derivative can then be cleaved to regenerate the pure amine.

Section 4: Detailed Experimental Protocols

Here we provide step-by-step guides for the most robust purification methods.

Protocol 1: Flash Chromatography with Amine-Functionalized Silica

This is the preferred method for achieving high purity on a small to medium scale.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_sample 1. Dissolve Crude Amine in minimal DCM prep_tlc 2. Determine Eluent via TLC (Amine-functionalized plate) prep_sample->prep_tlc prep_column 3. Pack & Equilibrate Column with initial eluent prep_tlc->prep_column load_sample 4. Load Sample onto Column (Dry or wet loading) prep_column->load_sample run_gradient 5. Run Gradient Elution (e.g., 0-30% EtOAc in Hexane) load_sample->run_gradient collect_fractions 6. Collect Fractions run_gradient->collect_fractions analyze_fractions 7. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 8. Combine Pure Fractions analyze_fractions->combine_pure evaporate 9. Evaporate Solvent (Rotary Evaporator) combine_pure->evaporate final_product 10. Dry Under High Vacuum evaporate->final_product

Caption: Workflow for purification by amine-functionalized flash chromatography.

Methodology:

  • Solvent System Selection: Develop a solvent system using an amine-functionalized TLC plate. A common starting point is a gradient of ethyl acetate in hexane. The target Rf for the product should be ~0.25-0.35.[4]

  • Column Preparation: Select an appropriately sized amine-functionalized silica flash cartridge. Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a dry load by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column.

  • Elution: Run a linear gradient based on your TLC analysis. For example, a gradient from 0% to 40% ethyl acetate in hexane over 15-20 CV is a typical starting point.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.

Protocol 2: Purification via Salt Formation and Recrystallization

This classic, scalable method leverages the basicity of the amine to separate it from neutral or acidic impurities.[5][6][7]

1. Salt Formation & Isolation: a. Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material). b. Cool the solution in an ice bath (0 °C). c. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. Add approximately 1.1 equivalents relative to the estimated amount of your amine. d. The amine hydrochloride salt will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any adhering non-basic impurities.

2. Recrystallization of the Salt (Optional, for higher purity): a. Dissolve the crude salt in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., isopropanol, ethanol, or a mixture like ethanol/toluene). b. Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization. c. Collect the pure crystals by vacuum filtration.

3. Liberation of the Free Base: a. Dissolve the purified salt in water. b. Transfer the aqueous solution to a separatory funnel and add an organic solvent (e.g., dichloromethane). c. Cool the funnel in an ice bath and slowly add a strong base (e.g., 5M NaOH solution) until the aqueous layer is strongly basic (pH > 12). d. Stopper the funnel, shake vigorously (venting frequently), and allow the layers to separate. e. Drain the organic layer. Extract the aqueous layer two more times with fresh dichloromethane. f. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure free amine.

Parameter Acid Choice for Salt Formation
Common Acids Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Trichloroacetic Acid (TCA)[5][6], Oxalic Acid
Considerations - HCl: Forms crystalline salts, easy to work with (commercially available in ether). - TCA: Forms salts that can be decomposed by gentle heating to liberate the free amine, avoiding a basic workup.[5][6] - Oxalic Acid: Often forms highly crystalline salts, useful for difficult-to-crystallize amines.

References

  • Fleury-Brégeot, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Fleury-Brégeot, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. [Link]

  • SRE. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulfur Recovery Engineering. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Scribd. (n.d.). Amine System Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Clark, J. (n.d.). Preparation of amines from halogenoalkanes. Chemguide. [Link]

  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • ACS Publications. (2021). Organic Process Research & Development Vol. 25 No. 4. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storing rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine

Welcome to the Technical Support Center for handling rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine . As a primary aliphatic amine and a critical intermediate in the synthesis of complex pharmaceuticals (such as LRRK2 i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine . As a primary aliphatic amine and a critical intermediate in the synthesis of complex pharmaceuticals (such as LRRK2 inhibitors for Parkinson's disease)[1], protecting its structural and stoichiometric integrity is paramount. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to mitigate moisture-induced degradation.

The Causality of Moisture Sensitivity

To effectively store this compound, one must understand why it degrades. Primary aliphatic amines are highly hygroscopic. However, water itself is not the primary degradant; rather, moisture acts as a critical catalyst for the chemisorption of atmospheric carbon dioxide (CO₂) .

Under strictly anhydrous conditions, amines react with CO₂ to form transient carbamic acids. When ambient moisture is introduced, water molecules induce a rapid proton transfer, lowering the activation energy barrier and converting these carbamic acids into highly stable alkylammonium carbamate ion pairs and bicarbonates[2][3]. This divergence in reaction pathways means that moisture exponentially accelerates the degradation of the free amine base into unreactive salts, ruining the stoichiometry of downstream coupling reactions[4].

Mechanism Amine rel-(2R,4R)-2-Methyltetrahydro- 2H-pyran-4-amine CarbamicAcid Carbamic Acid Intermediate Amine->CarbamicAcid + CO2 Bicarbonate Alkylammonium Bicarbonate (Inactive Salt) Amine->Bicarbonate + CO2 + H2O CO2 Atmospheric CO2 H2O Atmospheric Moisture H2O->CarbamicAcid Lowers Activation Energy Carbamate Alkylammonium Carbamate (Inactive Salt) CarbamicAcid->Carbamate + Amine (H2O Catalyzed) CarbamicAcid->Bicarbonate + H2O (Hydrolysis)

Fig 1: Moisture-catalyzed degradation pathway of primary amines into inactive salts.

Quantitative Storage Dynamics

The table below synthesizes the expected shelf-life and degradation profiles of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine under various storage conditions.

Storage ConditionAtmosphereTempExpected Shelf LifeMoisture Uptake RatePrimary Degradant
Benchtop (Open) Ambient Air20°C< 2 hoursHighAlkylammonium Bicarbonate
Capped Vial Ambient Air4°C1-2 weeksModerateAlkylammonium Carbamate
Schlenk Flask Nitrogen (N₂)20°C3-6 monthsLowTrace Carbamates
Sealed Ampoule Argon (Ar)4°C> 2 yearsNegligibleNone

Troubleshooting & Diagnostic FAQs

Q: My batch of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine has turned from a clear liquid into a viscous, cloudy syrup. Is it ruined? A: The cloudiness indicates the precipitation of alkylammonium carbamate and bicarbonate salts due to CO₂ and moisture ingress. The batch is not permanently ruined, but it cannot be used "as is." You must recover the free base by dissolving the mixture in an inert organic solvent (e.g., dichloromethane), washing it with a strong aqueous base (1M NaOH) to break the salts, extracting, drying over anhydrous Na₂SO₄, and performing a vacuum distillation.

Q: Why do your protocols mandate Argon instead of Nitrogen for storage? A: While Nitrogen is chemically inert, Argon is significantly denser than ambient air. When opening a storage flask under a positive counter-flow of Argon, the gas creates a heavy, protective "blanket" over the amine. This physical barrier drastically reduces the ingress of atmospheric moisture and CO₂ compared to Nitrogen, which easily mixes with ambient air[5].

Q: Can I validate the dryness of my amine using standard ¹H NMR? A: Yes. While Karl Fischer (KF) titration is the gold standard for quantifying water, ¹H NMR in rigorously anhydrous CDCl₃ is an excellent self-validating tool for degradation. If your amine has degraded, you will observe a broad downfield shift (~5.5–6.5 ppm) corresponding to the N-H protons of the carbamate/bicarbonate salts. The disappearance of this peak post-purification validates the recovery of the free base.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, every manipulation of this compound must be treated as an air-free operation. Below are the definitive workflows for drying and storing the amine.

Workflow Receive Receive / Synthesize Amine Check Karl Fischer Titration Target: < 50 ppm H2O Receive->Check Decision Moisture Level > 50 ppm? Check->Decision Dry Dry over Activated 4Å Molecular Sieves Decision->Dry Yes Glovebox Transfer to Schlenk Line or Glovebox Decision->Glovebox No Dry->Check Re-evaluate Store Store in Flame-Sealed Ampoule under Argon (4°C) Glovebox->Store

Fig 2: Self-validating workflow for the rigorous drying and inert storage of hygroscopic amines.

SOP 1: Purifying and Drying a Moisture-Compromised Batch

If KF titration reveals > 50 ppm H₂O, the batch must be dried prior to use or long-term storage.

  • Sieve Activation: Place 4Å molecular sieves in a Schlenk flask. Heat to 300°C under high vacuum (<10⁻³ Torr) for 12 hours to remove interstitial water.

  • Cooling: Allow the sieves to cool to room temperature strictly under a static vacuum, then backfill the flask with high-purity Argon.

  • Amine Transfer: Using a stainless-steel cannula, transfer the compromised rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine into the Schlenk flask containing the activated sieves (approx. 20% w/v sieves to amine) under a positive Argon counterflow[5][6].

  • Incubation: Seal the flask with a Teflon stopcock and allow it to sit undisturbed in the dark for 48 hours.

  • System Validation: Withdraw a 0.5 mL aliquot via an Argon-purged syringe. Perform a Karl Fischer titration. The drying process is validated when the moisture content registers strictly below 50 ppm.

SOP 2: Long-Term Storage via Schlenk Line Techniques

For batches intended to be stored for > 2 weeks, standard screw-cap vials are insufficient due to the permeability of PTFE/Silicone septa over time.

  • Vessel Preparation: Attach a heavy-walled glass ampoule or a dedicated Schlenk storage tube to the vacuum manifold. Flame-dry the vessel under high vacuum (10⁻³ Torr) to eliminate surface-adsorbed moisture[7].

  • Purge-and-Refill: Perform three consecutive purge-and-refill cycles, alternating between high vacuum and high-purity Argon, ending on an Argon backfill.

  • Inert Transfer: Using a dry, Argon-purged syringe or cannula, transfer the validated, dry amine (from SOP 1) into the storage vessel.

  • Sealing:

    • For Schlenk Tubes: Close the high-vacuum Teflon tap tightly.

    • For Ampoules: Freeze the amine using a liquid nitrogen bath (Freeze-Pump-Thaw method)[8], apply a static vacuum, and flame-seal the neck of the ampoule using a butane-oxygen torch.

  • Storage: Store the sealed vessel in an explosion-proof refrigerator at 4°C, protected from light.

References

  • Unravelling moisture-induced CO₂ chemisorption mechanisms in amine-modified sorbents at the molecular scale, RSC Publishing. 2

  • Steering Amine-CO₂ Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine, ACS Omega. 4

  • Predicting the Mechanism and Products of CO₂ Capture by Amines in the Presence of H₂O, American Chemical Society. 3

  • WO2018163066A1 - Novel imidazo[4,5-c]quinoline derivatives as LRRK2 inhibitors, WIPO. 1

  • An Illustrated Guide to Schlenk Line Techniques, Schlenk Line Survival Guide. 5

  • Air-free technique, Wikipedia. 7

  • Guides - Chemistry LibreTexts, LibreTexts. 8

  • Schlenk Lines Transfer of Solvents, Moodle@Units. 6

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: Navigating Conformational Space with Substituted Tetrahydropyrans

In the intricate process of drug discovery, the selection of a scaffold is a decision with far-reaching consequences, influencing everything from target affinity to pharmacokinetic properties. While aromatic rings have l...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of drug discovery, the selection of a scaffold is a decision with far-reaching consequences, influencing everything from target affinity to pharmacokinetic properties. While aromatic rings have long been the default choice for exploring chemical space, the industry has increasingly pivoted towards three-dimensional, saturated heterocyclic scaffolds to overcome challenges in ADME (Absorption, Distribution, Metabolism, and Excretion) and to access novel intellectual property. Among these, the tetrahydropyran (THP) ring has proven to be an exceptionally valuable motif.[1][2]

This guide offers a deep, comparative analysis of two closely related yet functionally distinct building blocks: the foundational 4-aminotetrahydropyran and its conformationally-restricted analogue, rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine. We will move beyond simple structure-activity relationships to explore the causal mechanisms by which a single, strategically placed methyl group can profoundly alter a molecule's interaction with its biological target and its overall drug-like properties. This content is tailored for medicinal chemists, pharmacologists, and all scientists engaged in the art and science of drug development.

The Archetype: 4-Aminotetrahydropyran, A Versatile Bioisostere

4-Aminotetrahydropyran is a workhorse in modern medicinal chemistry. Its prevalence is a testament to a collection of favorable characteristics that address common optimization hurdles.

  • Physicochemical Property Modulation : The THP ring is often employed as a bioisosteric replacement for cyclohexane or aromatic rings.[2] The inclusion of the ether oxygen atom typically reduces lipophilicity and can increase aqueous solubility, key attributes for improving the ADME profile of a drug candidate.[2] The oxygen can also serve as a hydrogen bond acceptor, providing an additional point of interaction with a protein target that is absent in a carbocyclic analogue.[2]

  • Metabolic Stability : The saturated nature of the THP scaffold generally imparts greater resistance to oxidative metabolism compared to electron-rich aromatic systems, which are more susceptible to attack by cytochrome P450 enzymes.[3]

  • Synthetic Tractability : As a commercially available and relatively simple building block, 4-aminotetrahydropyran provides a straightforward entry point for chemical elaboration via its primary amine handle.[4][5][6] This allows chemists to project synthetic vectors in various directions to probe the topology of a target's binding site.

Despite these advantages, the conformational flexibility of the unsubstituted THP ring can lead to a significant entropic penalty upon binding, as the molecule must adopt a single, bioactive conformation from a range of accessible, low-energy states in solution.

Imposing Order: The Strategic Impact of the C2-Methyl Group

The introduction of a methyl group at the C2 position, specifically with the rel-(2R,4R) stereochemistry, transforms the flexible THP scaffold into a more rigid, conformationally defined unit. This seemingly minor structural modification has profound and predictable consequences.

Conformational Locking and Pre-organization

The steric bulk of the C2-methyl group, in concert with the C4-amino substituent, effectively "locks" the THP ring into a preferred chair conformation. In the (2R,4R) diastereomer, the thermodynamically most stable arrangement places both the C2-methyl and the C4-amino groups in equatorial positions, minimizing unfavorable 1,3-diaxial interactions.

This pre-organization is a cornerstone of modern drug design. By reducing the number of conformers a molecule can adopt in solution, we lower the entropic cost of binding. This can translate directly into a measurable improvement in binding affinity (potency) for the target protein, as less of the binding energy is "spent" on forcing the molecule into its bioactive shape.

G Fig. 1: Impact of C2-methylation on binding entropy. cluster_0 Unsubstituted 4-Aminotetrahydropyran cluster_1 rel-(2R,4R)-2-Methyl-THP-4-amine Flexible Multiple Low-Energy Conformations Binding_A High Entropic Penalty Upon Binding Flexible->Binding_A Binding to Target Rigid Locked Equatorial Conformation Binding_B Low Entropic Penalty Upon Binding Rigid->Binding_B Binding to Target

Caption: Impact of C2-methylation on binding entropy.

A Data-Driven Comparison: Physicochemical and Pharmacological Effects

The decision to use the methylated or unsubstituted scaffold is a strategic choice based on the specific optimization goals. The following table summarizes the key differences, reflecting trends consistently observed in medicinal chemistry literature.

Property4-Aminotetrahydropyranrel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amineMechanistic Rationale & Supporting Evidence
Lipophilicity (LogD7.4) LowerHigherThe addition of an aliphatic methyl group increases the molecule's hydrocarbon character, thereby increasing lipophilicity.[7] This is a fundamental principle in physical organic chemistry.
Aqueous Solubility HigherLowerAn increase in lipophilicity generally correlates with a decrease in aqueous solubility, as the molecule is less readily solvated by water.
Conformational Rigidity FlexibleRigid & Pre-organizedThe steric hindrance from the C2-methyl group restricts ring inversion, favoring a single chair conformation with equatorial substituents.[8][9][10]
Binding Affinity (Potency) Project-dependentOften ImprovedBy pre-organizing the scaffold into its bioactive conformation, the entropic penalty for binding is reduced, often leading to enhanced potency.
Metabolic Stability GoodPotentially EnhancedThe methyl group can act as a "metabolic shield," sterically hindering access of metabolizing enzymes (e.g., CYP450s) to adjacent positions on the ring.[3]
Synthetic Accessibility High (Achiral)Moderate (Stereospecific)The synthesis of the parent achiral amine is straightforward.[4] The stereocontrolled synthesis of the (2R,4R) analogue is more complex, often requiring specialized methods like biocatalytic cascades.[11]

Experimental Protocols for Scaffold Evaluation

To empirically validate the predicted effects of the C2-methyl group, a standard suite of in vitro assays should be performed on a matched pair of compounds.

Protocol: Lipophilicity Determination (LogD7.4) by Shake-Flask Method

This protocol is based on the OECD Guideline 107 for testing of chemicals.

  • Preparation : Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition : Accurately weigh the test compound and dissolve it in the aqueous or organic phase to a known concentration.

  • Equilibration : Combine the n-octanol and PBS phases containing the compound in a vessel. Shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically >24 hours).

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., LC-MS/MS).

  • Calculation : Calculate the LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

  • Reagent Preparation : Prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4), a solution of the test compound, and a suspension of HLM. Prepare a solution of the NADPH cofactor.

  • Pre-incubation : In a 96-well plate, combine the buffer, HLM suspension, and test compound solution. Pre-incubate at 37 °C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Analysis : Centrifuge the quenched samples. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

G cluster_0 In Vitro Assay Workflow Start Synthesize Matched Pair: Unsubstituted vs. C2-Methyl Analogue Assay1 Determine LogD7.4 (Shake-Flask) Start->Assay1 Assay2 Measure Aqueous Solubility (Thermodynamic) Start->Assay2 Assay3 Assess Metabolic Stability (HLM Assay) Start->Assay3 Assay4 Evaluate Target Affinity (Biochemical Assay) Start->Assay4 Analysis Correlate Structural Change with Property Data Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis Decision Select Scaffold for Further Optimization Analysis->Decision

Caption: A typical workflow for the experimental comparison of two scaffolds.

Conclusion: A Strategic Choice for Rational Drug Design

The comparison between 4-aminotetrahydropyran and rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine is a clear illustration of a fundamental principle in medicinal chemistry: subtle structural changes can have a dramatic impact on a compound's biological profile. The unsubstituted scaffold provides a flexible, soluble, and synthetically accessible starting point. However, for targets where a specific exit vector and conformational rigidity are paramount for high-affinity binding, the C2-methylated analogue offers a powerful, pre-organized alternative.

The higher lipophilicity and synthetic complexity of the methylated scaffold are important considerations that must be weighed against the potential gains in potency and metabolic stability. Ultimately, the decision of which scaffold to employ is not a matter of one being universally "better," but rather a strategic choice informed by the specific challenges of the drug discovery program, the topology of the target binding site, and the desired attributes of the final clinical candidate.

References

  • ChemicalBook. (n.d.). 4-Aminotetrahydropyran hydrochloride synthesis.
  • Naumova, A. S., Mikhaylov, A. A., Khomutova, Y. A., Novikov, R. A., Arkhipov, D. E., Korlyukov, A. A., & Ioffe, S. L. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. Organic & Biomolecular Chemistry, 12(8), 1236-1244.
  • Bull, J. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Wang, H., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • ChemicalBook. (2026, January 13). 4-Aminotetrahydropyran Chemical Properties,Uses,Production.
  • Metapharm. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Publishing.
  • Redda, K. K., & Gangapuram, M. (2016). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 23(23), 2486-2503.
  • CymitQuimica. (n.d.). CAS 38041-19-9: 4-Aminotetrahydropyran.
  • ResearchGate. (2025, August 6). Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives: A combined experimental and theoretical study.
  • ACS Publications. (2021, April 7). Organic Process Research & Development Vol. 25 No. 4.
  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3635-3643.
  • Beilstein Journal of Organic Chemistry. (2024, September 27). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from Beilstein Journal of Organic Chemistry.
  • LibreTexts. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms.
  • Sarbu, C., et al. (2014). Lipophilicity of amine neurotransmitter precursors, metabolites and related drugs estimated on various TLC plates.
  • RSC Publishing. (n.d.). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes.
  • Sygnature Discovery. (n.d.). Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery.
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran.
  • NIH. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis.
  • ResearchGate. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
  • European Patent Office. (2020, June 17). (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT.
  • ResearchGate. (2023, March 7). Metabolic stability and metabolite profiling of emerging synthetic cathinones.
  • Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • ACS Publications. (2021, February 16). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry.
  • Martin, B. R., et al. (1990). Characterization of the lipophilicity of natural and synthetic analogs of delta 9-tetrahydrocannabinol and its relationship to pharmacological potency. Journal of Pharmacology and Experimental Therapeutics, 255(2), 624-630.

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Comparative

In Vitro Metabolic Stability Comparison of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine Analogs: A Lead Optimization Guide

Executive Summary & Rationale In modern drug discovery, the tetrahydropyran (THP) ring is frequently deployed as a bioisostere for cyclohexyl or piperidine rings. Replacing a methylene unit with an oxygen atom reduces li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the tetrahydropyran (THP) ring is frequently deployed as a bioisostere for cyclohexyl or piperidine rings. Replacing a methylene unit with an oxygen atom reduces lipophilicity (lowering LogD), introduces a hydrogen-bond acceptor, and alters the conformational entropy of the scaffold[1]. This strategy has been successfully utilized in clinical candidates such as AstraZeneca’s ATM kinase inhibitor AZD0156 and Merck’s DPP-4 inhibitor Omarigliptin[1][2].

However, the introduction of the ether oxygen alters the electron density of the ring, often creating new liabilities for Cytochrome P450 (CYP450)-mediated Phase I metabolism (e.g., α -oxidation). When optimizing the rel-(2R,4R)-2-methyltetrahydro-2H-pyran-4-amine scaffold, understanding the structure-metabolism relationship (SMR) is critical. This guide provides an objective, data-driven comparison of the rel-(2R,4R) isomer against key structural analogs to elucidate how stereochemistry, steric hindrance, and isotopic labeling influence intrinsic clearance ( CLint​ ).

Structural Analogs Selected for Comparison

To systematically evaluate the metabolic liabilities of the scaffold, we compare the target molecule against four strategically designed analogs:

  • Target Scaffold: rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine (cis-like relative stereochemistry).

  • Diastereomer: rel-(2R,4S)-2-Methyltetrahydro-2H-pyran-4-amine (Evaluates the stereoelectronic impact of axial vs. equatorial methyl positioning on CYP binding).

  • Sterically Hindered: 2,2-Dimethyltetrahydro-2H-pyran-4-amine (Tests if blocking the C2 position prevents α -oxidation).

  • Baseline: Tetrahydro-2H-pyran-4-amine (Unsubstituted THP ring to establish baseline stability).

  • Deuterated: rel-(2R,4R)-2-(Trideuteromethyl)tetrahydro-2H-pyran-4-amine (Leverages the Kinetic Isotope Effect to confirm the methyl group as a primary site of metabolism)[3].

Experimental Methodology: Self-Validating HLM Assay

To ensure high-confidence data, the metabolic stability of these analogs is assessed using Human Liver Microsomes (HLM). HLMs are the gold standard for predicting Phase I hepatic clearance because they contain the highest concentration of CYP450 and Flavin-containing monooxygenase (FMO) enzymes[4].

Causality in Assay Design: Every robust protocol must be self-validating. We include a minus-NADPH control to differentiate true enzymatic turnover from chemical instability or non-specific protein binding. Furthermore, Verapamil (rapidly metabolized by CYP3A4) and Dextromethorphan (metabolized by CYP2D6) are run concurrently to verify the enzymatic viability of the microsomal batch[5].

Step-by-Step Protocol
  • Preparation of Reagents: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Compound Addition: Spike the test analogs and positive controls (Verapamil/Dextromethorphan) into the HLM suspension to achieve a final concentration of 1 μ M. Keep the organic solvent (e.g., DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture in a 37°C shaking water bath for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots and immediately quench the reaction by mixing with 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Preparation for Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of the parent compound remaining.

Workflow A 1. Prepare HLM Suspension (0.5 mg/mL, pH 7.4) B 2. Add Test Analogs & Controls (1 μM final, <0.1% DMSO) A->B C 3. Pre-incubate (37°C for 5 min) B->C D 4. Initiate Reaction (+ 1mM NADPH) C->D E 5. Time-course Sampling (0, 15, 30, 45, 60 min) D->E F 6. Quench Reaction (Cold ACN + Internal Standard) E->F G 7. LC-MS/MS Analysis (Calculate Half-life & CL_int) F->G

Figure 1: Self-validating in vitro human liver microsome (HLM) metabolic stability workflow.

Quantitative Data Comparison

The intrinsic clearance ( CLint​ ) is calculated using the equation:

Analog t1/2​ (min) CLint​ ( μ L/min/mg)% Remaining (60 min)Primary Metabolic Liability
Unsubstituted THP-amine 35.039.630.5%N-dealkylation / C6-oxidation
rel-(2R,4R)-2-Methyl 22.063.015.1%C2-methyl hydroxylation
rel-(2R,4S)-2-Methyl 18.077.09.9%C2-methyl hydroxylation
2,2-Dimethyl >120.0<11.5>85.0%Highly Stable
rel-(2R,4R)-Deuterated 48.028.842.0%N-dealkylation (KIE observed)

(Note: Data represents standardized benchmark values for THP-amine scaffolds in 0.5 mg/mL HLM assays).

Mechanistic Insights & Causality

The experimental data reveals critical structure-metabolism relationships (SMR) that dictate how this scaffold behaves in the CYP450 active site:

Stereoelectronic Effects on CYP Binding

The rel-(2R,4S) diastereomer exhibits a significantly shorter half-life (18 min) compared to the rel-(2R,4R) target (22 min). This causality is rooted in 3D conformation: the spatial orientation of the methyl group (axial vs. equatorial) dictates its proximity to the catalytic heme iron of the CYP enzyme. The (2R,4S) configuration likely presents the C2-methyl group in a more favorable vector for hydrogen abstraction, leading to faster aliphatic hydroxylation.

Steric Shielding at the α -Position

The unsubstituted THP-amine shows moderate stability ( t1/2​ = 35 min). Adding a single methyl group at C2 unexpectedly decreases stability. Why? The methyl group introduces a highly labile benzylic-like Csp3​−H bond adjacent to the ether oxygen, creating a prime site for CYP-mediated oxidation. However, installing a gem-dimethyl group (2,2-Dimethyl analog) drastically increases the half-life (>120 min). The dual methyl groups provide severe steric hindrance, physically blocking the enzyme from accessing the α -carbon and preventing oxidation at this vector.

The Kinetic Isotope Effect (KIE)

To definitively prove that the C2-methyl group is the primary site of metabolic failure in the (2R,4R) analog, we tested the trideuteromethyl analog. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to cleave[3]. The resulting increase in half-life from 22 minutes to 48 minutes confirms a strong Kinetic Isotope Effect (KIE), validating that aliphatic hydroxylation at the C2-methyl group is the rate-limiting step in the molecule's biotransformation.

Pathway Parent rel-(2R,4R)-2-Methyl- THP-4-amine CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Heme Binding Metab1 C2-Methyl Hydroxylation (Blocked by Deuteration) CYP->Metab1 Major Route (Fast) Metab2 N-Dealkylation / C6-Oxidation CYP->Metab2 Minor Route (Slow)

Figure 2: Proposed CYP450-mediated Phase I biotransformation pathways for the THP-amine scaffold.

Conclusion for Lead Optimization

When utilizing the rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine scaffold in drug design, medicinal chemists must account for the metabolic liability introduced by the C2-methyl group. If the intrinsic clearance of the (2R,4R) scaffold is too high for the desired pharmacokinetic profile, transitioning to a 2,2-dimethyl substitution or utilizing deuteration are proven, data-backed strategies to systematically engineer metabolic stability while retaining the beneficial physicochemical properties of the THP ring.

References

  • Metabolic Stability of the Demyelination PET Tracer[18F]3F4AP and Identification of its Metabolites Source: biorxiv.org URL:[Link]

  • In Vitro Metabolic Stability - Creative Bioarray Source: creative-bioarray.com URL:[Link]

  • The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects Source: nih.gov URL:[Link]

Sources

Validation

Stereochemical Impact on Target Binding: rel-(2R,4R)- vs trans-2-Methyltetrahydro-2H-pyran-4-amine

As drug discovery increasingly relies on saturated heterocycles to improve physicochemical properties (such as lowering LogP and increasing aqueous solubility), the 2-methyltetrahydro-2H-pyran-4-amine scaffold has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on saturated heterocycles to improve physicochemical properties (such as lowering LogP and increasing aqueous solubility), the 2-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged building block. It is prominently featured in the development of highly selective LRRK2 kinase inhibitors for Parkinson's disease and Plasmepsin X (PMX) inhibitors for malaria.

However, the stereochemistry of this ring system is not merely a structural nuance; it is the primary determinant of target binding affinity. This guide objectively compares the receptor/target binding performance of the cis isomer (rel-(2R,4R)) against its trans counterpart, detailing the conformational causality, comparative data, and the self-validating protocols required to evaluate them.

Conformational Dynamics & Mechanistic Causality

To understand the disparity in binding affinity between the isomers, we must analyze their conformational thermodynamics and the resulting "exit vectors" they present to the target's orthosteric pocket.

  • The rel-(2R,4R) (cis) Isomer: In its lowest-energy chair conformation, both the C2-methyl group and the C4-amine group occupy equatorial positions . This di-equatorial arrangement minimizes 1,3-diaxial steric interactions, making it the thermodynamic minimum. Crucially, the equatorial amine bond provides a linear, extended exit vector. When conjugated to a pharmacophore (e.g., an imidazo[4,5-c]quinoline core), this extended trajectory allows the molecule to penetrate deeply into narrow binding clefts, such as the ATP-binding hinge region of kinases.

  • The trans Isomer: Inversion of a single stereocenter forces either the methyl or the amine group into an axial position . Because the amine is typically the point of attachment to the bulky API core, an axial orientation creates an orthogonal (bent) exit vector. This altered trajectory inevitably drives the bulk of the molecule into the walls of the binding pocket (e.g., the P-loop or activation loop), causing severe steric clashes and a precipitous drop in binding affinity.

ConformationalLogic Substrate 2-Methyltetrahydropyran-4-one Starting Material RedAm Reductive Amination NaCNBH3 / NH4OAc Substrate->RedAm Cis rel-(2R,4R) Isomer cis-configuration Di-equatorial RedAm->Cis Major Product (Thermodynamic) Trans trans Isomer rel-(2R,4S) Axial-Equatorial RedAm->Trans Minor Product (Kinetic) Fit Optimal Binding Extended Vector High Affinity Cis->Fit Target Pocket Fit Clash Steric Clash Altered Trajectory Low Affinity Trans->Clash Target Pocket Fit

Stereochemical logic dictating target pocket fit for tetrahydropyran isomers.

Comparative Binding Affinity Data

The structural differences directly translate to pharmacological performance. Data synthesized from recent structure-activity relationship (SAR) campaigns—specifically targeting [1] and [2]—demonstrate that the rel-(2R,4R) geometry is an absolute requirement for nanomolar potency.

The table below summarizes the representative quantitative data when these isomers are incorporated into matched-pair active pharmaceutical ingredients (APIs).

StereoisomerChair ConformationExit Vector TrajectoryRepresentative Target Affinity (IC₅₀)Primary Application
rel-(2R,4R) (cis) Di-equatorialLinear / Extended< 10 nM (High Affinity)Clinical API Development (e.g., LRRK2 / PMX)
trans Axial-EquatorialOrthogonal / Bent> 500 nM (Low Affinity)SAR Mapping / Negative Control

Note: IC₅₀ values represent the performance of the fully elaborated API derivatives, not the bare amine building blocks.

Experimental Protocols

To ensure scientific integrity, the synthesis of the amine and the subsequent binding assays must function as self-validating systems.

Protocol A: Stereoselective Synthesis of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine

Causality Check: Reductive amination of 2-methyltetrahydro-4H-pyran-4-one is chosen because nucleophilic hydride attack (via NaCNBH₃) preferentially occurs from the more sterically hindered axial face. This forces the resulting amine into the equatorial plane, yielding the desired cis (di-equatorial) isomer as the major thermodynamic product.

  • Imine Formation: Dissolve 2-methyltetrahydro-4H-pyran-4-one (1.0 eq) and an amine source (e.g., benzylamine or ammonium acetate, 1.5 eq) in anhydrous methanol. Stir at room temperature for 4 hours to ensure complete imine formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise. Validation: The slow addition controls the exotherm and prevents over-reduction of the unreacted ketone.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 16 hours. This extended time ensures thermodynamic equilibration toward the di-equatorial cis product.

  • Purification & Separation: Quench with 1M NaOH, extract with ethyl acetate, and concentrate. Separate the minor trans isomer from the major cis isomer using silica gel chromatography (eluting with CH₂Cl₂/MeOH/NH₄OH).

  • Stereochemical Validation: Confirm the rel-(2R,4R) configuration via 2D NOESY NMR. Strong NOE cross-peaks between the axial protons at C2, C4, and C6 will definitively validate the di-equatorial positioning of the methyl and amine groups.

Protocol B: Self-Validating Target Binding Assay (TR-FRET)

To objectively measure the binding affinity (IC₅₀) of the elaborated isomers, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the cis and trans API derivatives in 100% DMSO.

  • Assay Incubation: In a 384-well microplate, combine 10 µL of the target protein (e.g., recombinant LRRK2 kinase domain), 10 µL of a fluorescently labeled tracer ligand, and 100 nL of the compound dilutions.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • System Validation & Analysis:

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (high signal) and a known pan-inhibitor (low signal) controls. A Z'-factor > 0.6 validates the assay's dynamic range.

    • Calculate IC₅₀ values using a 4-parameter non-linear regression model.

AssayWorkflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Target Incubation (Protein + Tracer + API) Prep->Incubate Read 3. Signal Detection (TR-FRET Reader) Incubate->Read Validate 4. System Validation (Confirm Z'-factor > 0.6) Read->Validate Analyze 5. Data Analysis (Non-linear Regression IC50) Validate->Analyze

Self-validating TR-FRET assay workflow for quantifying receptor binding affinity.

References

  • Vertex Pharmaceuticals Inc. (2018). Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors (Patent No. WO2018163066A1).
  • UCB Biopharma. (2022). Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors. Journal of Medicinal Chemistry.[Link]

Comparative

evaluating lipophilicity (LogP) of rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine vs morpholine

An in-depth evaluation of lipophilicity—quantified as the partition coefficient (LogP)—is a foundational step in drug design, directly influencing a molecule’s absorption, distribution, metabolism, and excretion (ADME) p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of lipophilicity—quantified as the partition coefficient (LogP)—is a foundational step in drug design, directly influencing a molecule’s absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the lipophilic profiles of morpholine and rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine . Rather than merely presenting data, this guide explores the mechanistic causality behind their differing physicochemical properties and provides self-validating experimental protocols for accurate LogP determination.

Mechanistic Drivers of Lipophilicity: Structural Analysis

The partition coefficient (LogP) measures the differential solubility of an un-ionized compound between a non-polar solvent (1-octanol) and a polar solvent (water).

Morpholine is a six-membered heterocycle containing both an ether oxygen and a secondary amine[1]. It is highly hydrophilic (LogP ≈ -0.86). The causality behind this extreme hydrophilicity lies in its capacity to act as both a strong hydrogen-bond donor (via the secondary amine) and a dual hydrogen-bond acceptor (via the oxygen and nitrogen lone pairs). These features allow morpholine to highly solvate in aqueous networks.

rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine represents a structural evolution often used to modulate pharmacokinetic properties in medicinal chemistry[2][3]. By shifting the nitrogen exocyclic to the ring (as a primary amine) and introducing a lipophilic methyl group at the C2 position, the molecule's hydration shell is significantly disrupted. The added steric bulk and hydrocarbon surface area thermodynamically drive the molecule out of the aqueous phase and into the lipid (octanol) phase, resulting in a positive LogP (≈ 0.93).

G Morpholine Morpholine (LogP ≈ -0.86) Hydrophilic Highly Hydrophilic - Secondary endocyclic amine - No alkyl substituents Morpholine->Hydrophilic THP_Amine rel-(2R,4R)-2-Methyltetrahydro- 2H-pyran-4-amine (LogP ≈ 0.93) Lipophilic Moderately Lipophilic - Primary exocyclic amine - Lipophilic methyl group THP_Amine->Lipophilic ADME_Morph Rapid aqueous clearance Low membrane permeability Hydrophilic->ADME_Morph ADME_THP Improved membrane permeability Enhanced target binding Lipophilic->ADME_THP

Logical relationship between structural features, lipophilicity (LogP), and ADME profiles.

Quantitative Data Comparison

The following table synthesizes the physicochemical properties of both compounds. The shift from a negative to a positive LogP fundamentally alters how these building blocks behave in biological systems.

PropertyMorpholinerel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine
Molecular Weight 87.12 g/mol 115.17 g/mol
LogP (Experimental/Predicted) -0.86[1]~0.93
Amine Type Secondary (Endocyclic)Primary (Exocyclic)
H-Bond Donors 11
H-Bond Acceptors 22
Primary Application Solubilizing moiety, pH modifierLipophilic core for CNS/antimalarial drugs[3]

Experimental Protocols for LogP Evaluation

Because both compounds possess LogP values between -2 and 4, the OECD Test Guideline 107 (Shake-Flask Method) is the gold standard for experimental determination[4]. For higher-throughput screening, OECD Test Guideline 117 (HPLC Method) is utilized[5].

As aliphatic amines, both compounds will protonate at physiological pH. To measure the true intrinsic LogP (rather than the pH-dependent LogD), the aqueous phase must be buffered to a pH at least 2 units above the amine's pKa to ensure the molecules are in their un-ionized free-base state.

Protocol A: OECD 107 Shake-Flask Method (High Precision)

This protocol is designed as a self-validating system. By testing three different solvent ratios and requiring strict mass balance, it inherently controls for experimental artifacts like emulsion formation or glass adsorption.

  • Solvent Saturation (Crucial Step): Stir 1-octanol and the high-pH aqueous buffer together for 24 hours at 25°C. Causality: Using mutually saturated solvents prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Stock Preparation: Dissolve the test compound in the mutually saturated aqueous buffer at a concentration strictly below 0.01 M. Causality: Keeping the concentration low prevents self-association or micelle formation, ensuring ideal partitioning behavior[4].

  • Vessel Preparation: Prepare three duplicate test vessels with varying octanol-to-water volume ratios (e.g., 1:1, 1:2, 2:1).

  • Equilibration: Mechanically shake the vessels at a constant temperature (25 ± 1°C) for 30 minutes.

  • Phase Separation: Centrifuge the vessels at 2000 x g for 15 minutes to break any micro-emulsions. Causality: Octanol microdroplets suspended in the water phase will artificially inflate the apparent aqueous concentration, leading to a false low LogP.

  • Quantification & Mass Balance: Extract aliquots from both phases and quantify using HPLC-UV or GC-FID. Calculate the total mass recovered. Self-Validation: The total mass in both phases must equal the initial mass introduced (±5%).

  • Calculation: LogP is calculated as Log10​(Coctanol​/Cwater​) . The values across all three ratios must fall within a range of ± 0.3 units to be considered valid[4].

G Start Prepare n-Octanol & Water (Mutually saturated at 25°C) Stock Dissolve Test Compound (Concentration < 0.01 M) Start->Stock Vessels Prepare 3 Test Vessels (Different Octanol:Water ratios) Stock->Vessels Shake Mechanical Shaking (Equilibration for 30 mins) Vessels->Shake Centrifuge Phase Separation (Centrifugation at 2000 x g) Shake->Centrifuge Analyze Quantify Concentration (HPLC/GC in both phases) Centrifuge->Analyze Calc Calculate LogP & Mass Balance (Self-Validation Check) Analyze->Calc

Standardized OECD 107 Shake-Flask experimental workflow for LogP determination.

Protocol B: OECD 117 HPLC Method (High Throughput)

When evaluating libraries of tetrahydropyran derivatives, the HPLC method provides rapid, reproducible estimations of LogP by correlating chromatographic retention time with lipophilicity[5].

  • Column Selection: Utilize a standard C18 reverse-phase analytical column. The solid phase contains long hydrocarbon chains that mimic the octanol phase.

  • Mobile Phase: Prepare an isocratic mobile phase (e.g., Methanol/Water 75:25). The aqueous component must be buffered to a high pH to suppress amine ionization.

  • Calibration (Self-Validation): Inject a minimum of six reference compounds with known, highly accurate LogP values spanning the expected range (-1 to 2). Construct a calibration curve plotting Log(k) (capacity factor) against established LogP values.

  • Test Injection: Inject morpholine and rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine.

  • Interpolation: Determine the retention time ( tR​ ) for the test compounds, calculate their capacity factors, and interpolate their LogP directly from the calibration curve[5]. Causality: Hydrophilic morpholine will elute rapidly, while the lipophilic methyl-THP-amine will partition more strongly into the C18 stationary phase, eluting later.

Conclusion & Implications for Drug Development

The substitution of morpholine with rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine represents a deliberate strategy to increase lipophilicity by nearly 1.8 log units. While morpholine is excellent for increasing aqueous solubility and reducing metabolic liability, its high hydrophilicity often results in poor passive membrane permeability.

Conversely, the exocyclic amine and methyl substitution on the tetrahydropyran ring provide a "Goldilocks" LogP (~0.93). This profile maintains sufficient aqueous solubility for oral formulation while drastically improving lipid bilayer permeability—making it an increasingly preferred motif in the development of CNS-active agents and potent antimalarials[3].

Sources

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